Bis-PEG9-PFP ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40F10O13/c35-23-25(37)29(41)33(30(42)26(23)38)56-21(45)1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-20-18-54-16-14-52-12-10-50-8-6-48-4-2-22(46)57-34-31(43)27(39)24(36)28(40)32(34)44/h1-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQOXAQZALFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40F10O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-PEG9-PFP Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG9-PFP ester, a homobifunctional crosslinking agent increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure and physicochemical properties, provide detailed experimental protocols for its use, and visualize key processes through diagrams.
Core Concepts: Chemical Structure and Properties
This compound is a chemical compound characterized by a central hydrophilic polyethylene glycol (PEG) chain of nine ethylene glycol units, flanked on both ends by reactive pentafluorophenyl (PFP) ester groups. This symmetrical structure allows for the covalent linkage of two amine-containing molecules.
Key Structural Features:
-
Homobifunctional: Possesses two identical reactive groups, enabling the crosslinking of molecules with primary or secondary amines.
-
PEGylated Spacer (PEG9): The nine-unit PEG chain imparts hydrophilicity to the crosslinker and the resulting conjugate. This can improve solubility, reduce aggregation, and potentially decrease immunogenicity. The defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules.
-
Pentafluorophenyl (PFP) Ester: These are highly reactive functional groups that readily form stable amide bonds with primary and secondary amines. Notably, PFP esters are generally more stable towards hydrolysis compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for reaction optimization.[1][]
The systematic IUPAC name for this compound is bis(perfluorophenyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate.[3]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃₄H₄₀F₁₀O₁₃ |
| Molecular Weight | 846.66 g/mol |
| CAS Number | 1334170-00-1 |
| Appearance | Solid or viscous liquid |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Limited solubility in aqueous solutions. |
| Stability and Storage | Moisture-sensitive.[4] Store at -20°C with desiccant.[5] For short-term storage, 0-4°C is acceptable. Stable for over two years if stored properly. |
| Reactivity | Reacts with primary and secondary amines to form stable amide bonds. |
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving this compound. These are generalized protocols and may require optimization for specific applications.
General Protocol for Protein-Protein Crosslinking
This protocol outlines a general workflow for crosslinking two amine-containing proteins using this compound.
Materials:
-
Protein A and Protein B (in an amine-free buffer, e.g., PBS, HEPES, or borate buffer, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not store the stock solution.
-
Reaction Setup:
-
Dissolve the protein(s) to be crosslinked in the reaction buffer at a concentration of 0.5-5 mg/mL.
-
Slowly add the this compound stock solution to the protein solution while gently stirring. The recommended molar ratio of crosslinker to protein is typically between 10:1 and 50:1, but this should be optimized for each specific application.
-
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C for sensitive proteins.
-
Quenching: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Protocol for the Synthesis of a PROTAC (Proteolysis Targeting Chimera)
This compound is a commonly used linker in the synthesis of PROTACs. This protocol provides a generalized two-step approach for synthesizing a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand.
Materials:
-
Target Protein Ligand (with a primary or secondary amine)
-
E3 Ligase Ligand (with a primary or secondary amine)
-
This compound
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Reaction vials and stirring apparatus
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Synthesis of the Ligand-Linker Intermediate
-
Reaction Setup: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the first ligand (either the target protein ligand or the E3 ligase ligand, typically the less sterically hindered one) in anhydrous DMF or DMSO.
-
Addition of Crosslinker: Add a 1.5 to 2-fold molar excess of this compound to the ligand solution.
-
Base Addition: Add 2-3 equivalents of a non-nucleophilic base such as DIPEA to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the mono-substituted ligand-linker intermediate.
-
Purification: Once the reaction is complete, purify the mono-substituted intermediate using preparative HPLC.
Step 2: Coupling of the Second Ligand
-
Reaction Setup: Dissolve the purified ligand-linker intermediate in anhydrous DMF or DMSO in a new, dry reaction vial under an inert atmosphere.
-
Addition of Second Ligand: Add a 1.2 to 1.5-fold molar excess of the second ligand to the reaction mixture.
-
Base Addition: Add 2-3 equivalents of DIPEA.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS for the formation of the final PROTAC molecule.
-
Final Purification: Purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure of this compound, a typical bioconjugation workflow, and the mechanism of action of a PROTAC synthesized using this linker.
Caption: Chemical Structure of this compound.
Caption: General Bioconjugation Workflow.
Caption: PROTAC Mechanism of Action.
References
An In-depth Technical Guide on the Core Mechanism of Action of Bis-PEG9-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core mechanism of action of Bis-PEG9-PFP ester, a homobifunctional crosslinker increasingly utilized in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document elucidates the chemical reactivity of the pentafluorophenyl (PFP) ester groups, the role of the polyethylene glycol (PEG) spacer, and provides detailed experimental protocols and visual diagrams to facilitate its application in research and development.
Introduction
This compound is a chemical crosslinker featuring two amine-reactive pentafluorophenyl (PFP) ester functional groups at either end of a nine-unit polyethylene glycol (PEG) spacer. This homobifunctional architecture allows for the covalent linkage of two amine-containing molecules. The PFP ester is an activated ester that readily reacts with primary and secondary amines to form stable amide bonds. A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous media, leading to higher reaction efficiencies.[1][2] The hydrophilic PEG9 spacer enhances the water solubility of the crosslinker and the resulting conjugate, a crucial property for biological applications.[]
Core Mechanism of Action
The fundamental mechanism of action of this compound revolves around the nucleophilic acyl substitution reaction between the PFP ester and an amine.
The PFP Ester-Amine Reaction
The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the PFP ester. The pentafluorophenyl group is an excellent leaving group due to the electron-withdrawing nature of the five fluorine atoms, which stabilizes the resulting pentafluorophenoxide anion. This leads to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[]
The reaction is most efficient in the pH range of 7 to 9.[2] A pH of 7.2 to 8.5 is often recommended to ensure that the primary amines are sufficiently deprotonated and thus nucleophilic, while minimizing the competing hydrolysis reaction.
Competing Reaction: Hydrolysis
The primary competing reaction is the hydrolysis of the PFP ester, where water acts as the nucleophile. This reaction results in the cleavage of the ester bond, yielding the corresponding carboxylic acid and pentafluorophenol, rendering the crosslinker inactive. The rate of hydrolysis increases with pH. PFP esters are notably less susceptible to spontaneous hydrolysis compared to NHS esters, which have a half-life of minutes at a pH of 8. This enhanced stability of PFP esters in aqueous solutions contributes to more efficient and reproducible conjugation reactions.
Role of the PEG9 Spacer
The nine-unit polyethylene glycol (PEG) spacer plays a critical role in the functionality of the this compound.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the crosslinker and, more importantly, of the final bioconjugate. This is particularly beneficial when working with hydrophobic molecules intended for biological systems.
-
Reduced Aggregation: The PEG spacer can help to prevent the aggregation of conjugated proteins or other biomolecules.
-
Flexible Spacer: The PEG9 chain provides a flexible and defined-length spacer arm between the two conjugated molecules. This spatial separation can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance. In the context of PROTACs, the linker length is a critical parameter for the effective formation of a ternary complex between the target protein and the E3 ligase.
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the resulting conjugate.
Quantitative Data
| Parameter | PFP Ester | NHS Ester | References |
| Optimal Reaction pH | 7.0 - 9.0 | 7.0 - 8.5 | |
| Recommended pH | 7.2 - 8.5 | 7.2 - 8.0 | |
| Hydrolysis Rate | Less susceptible to hydrolysis | More susceptible to hydrolysis, especially at pH > 8 | |
| Half-life at pH 8 | Hours (qualitative) | Minutes | |
| Reactivity with Amines | High | High |
Experimental Protocols
The following are detailed protocols for the use of this compound in a typical bioconjugation reaction, such as the formation of a PROTAC by linking an E3 ligase ligand and a target protein ligand, both containing a primary amine.
Materials
-
This compound
-
Amine-containing molecule 1 (e.g., E3 ligase ligand)
-
Amine-containing molecule 2 (e.g., target protein ligand)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Protocol for One-Step Homobifunctional Crosslinking
-
Preparation of Reactants:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.
-
Dissolve the amine-containing molecules 1 and 2 in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Combine the two amine-containing molecules in the desired molar ratio in the Reaction Buffer.
-
Slowly add the dissolved this compound to the amine mixture. A typical starting point is a 0.5 to 1-fold molar ratio of the crosslinker to the total amine concentration. The optimal ratio should be determined empirically.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be below 10% to avoid denaturation of proteins, if applicable.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess crosslinker, pentafluorophenol byproduct, and unreacted molecules by size-exclusion chromatography (e.g., desalting column) or dialysis against an appropriate buffer.
-
-
Analysis:
-
Analyze the reaction products using techniques such as LC-MS to confirm the formation of the desired conjugate and to assess purity.
-
Visualizations
Chemical Reaction Mechanism
Caption: Reaction mechanism of this compound with an amine.
Experimental Workflow
Caption: A typical experimental workflow for bioconjugation.
Logical Relationship of Advantages
Caption: Key advantages of the this compound structure.
References
Bis-PEG9-PFP Ester: A Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG9-PFP ester is a homobifunctional crosslinking reagent that has emerged as a valuable tool in modern biochemical research and drug development. This molecule features two pentafluorophenyl (PFP) ester reactive groups at either end of a nine-unit polyethylene glycol (PEG) spacer. The PFP esters exhibit high reactivity towards primary and secondary amines, forming stable amide bonds.[1][2] This reactivity, coupled with the advantageous properties of the PEG linker, makes this compound particularly well-suited for a range of applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and for advanced bioconjugation techniques.[3]
This in-depth technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and a comparative analysis of its performance against other common amine-reactive crosslinkers.
Core Features and Advantages
The utility of this compound stems from the synergistic combination of its reactive PFP ester groups and the hydrophilic PEG9 spacer.
Pentafluorophenyl (PFP) Ester Chemistry:
PFP esters are highly efficient acylating agents, a property conferred by the strong electron-withdrawing nature of the pentafluorophenyl group. This activation facilitates nucleophilic attack by amine groups, leading to the rapid formation of a stable amide bond.[4] Key advantages of PFP esters over the more conventional N-hydroxysuccinimide (NHS) esters include:
-
Enhanced Reactivity: PFP esters generally react with amines more rapidly than NHS esters. Kinetic studies have shown that the relative coupling rate of PFP esters can be significantly higher than other active esters.
-
Increased Hydrolytic Stability: PFP esters are less susceptible to hydrolysis in aqueous media compared to NHS esters. This is a critical advantage in bioconjugation reactions, which are often performed in aqueous buffers over extended periods. The reduced rate of hydrolysis leads to more efficient conjugation and requires a smaller excess of the crosslinker.
Polyethylene Glycol (PEG) Spacer:
The PEG9 spacer arm provides several beneficial properties:
-
Hydrophilicity: The PEG linker imparts increased water solubility to the crosslinker and the resulting conjugate, which can be advantageous when working with hydrophobic molecules.
-
Flexibility and Reduced Steric Hindrance: The length and flexibility of the PEG9 chain allow for effective crosslinking between molecules, minimizing steric hindrance.
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the resulting conjugate.
Data Presentation: Comparative Performance of Amine-Reactive Esters
The choice of an amine-reactive crosslinker is critical for the success of a bioconjugation experiment. The following tables summarize the key performance characteristics of PFP esters in comparison to the widely used NHS esters.
| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester | References |
| Reactive Group | Pentafluorophenyl ester | N-hydroxysuccinimide ester | |
| Target | Primary and secondary amines | Primary amines | |
| Resulting Bond | Amide | Amide | |
| Optimal pH Range | 7.0 - 9.0 | 7.2 - 8.5 |
Table 1: General Properties of PFP and NHS Esters
| Parameter | PFP Ester | NHS Ester | References |
| Relative Coupling Rate | High (Significantly faster than NHS esters) | Moderate | |
| Hydrolytic Stability | More stable, less susceptible to hydrolysis | Less stable, prone to hydrolysis, especially at higher pH | |
| Half-life in Aqueous Buffer | Generally longer than NHS esters under similar conditions | ~4-5 hours at pH 7 (0°C), decreases to 10 minutes at pH 8.6 (4°C) |
Table 2: Performance Comparison of PFP and NHS Esters
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol describes a general workflow for crosslinking two proteins using this compound.
Materials:
-
This compound
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve Protein A and Protein B in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add the this compound stock solution to the protein mixture. A 10-50 fold molar excess of the crosslinker over the protein with the lower concentration is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
Protein Crosslinking Workflow
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a hypothetical two-step synthesis of a PROTAC, where a warhead (targeting the protein of interest) and an E3 ligase ligand, both containing a primary amine, are sequentially conjugated to this compound.
Step 1: Conjugation of Warhead to this compound
Materials:
-
Amine-functionalized Warhead
-
This compound
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve Reagents: Dissolve the amine-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add Base: Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the mono-conjugated product (Warhead-PEG9-PFP ester) by preparative HPLC.
Step 2: Conjugation of E3 Ligase Ligand to Warhead-PEG9-PFP Ester
Materials:
-
Purified Warhead-PEG9-PFP ester
-
Amine-functionalized E3 Ligase Ligand
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Dissolve Reagents: Dissolve the purified Warhead-PEG9-PFP ester (1 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add Base: Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product by preparative HPLC.
References
An In-depth Technical Guide to the Synthesis and Characterization of Bis-PEG9-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Bis-PEG9-PFP ester, a homobifunctional crosslinker integral to the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines the chemical properties, a representative synthesis pathway, and standard characterization methodologies for this important reagent. Due to the proprietary nature of specific manufacturing processes, this guide presents generalized, yet detailed, experimental protocols that serve as a foundational resource for researchers. The guide also includes data tables with expected analytical values and visual diagrams to elucidate key processes.
Introduction
This compound, with the IUPAC name bis(perfluorophenyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate, is a valuable tool in chemical biology and drug discovery.[1] Its structure features a nine-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity, flanked by two pentafluorophenyl (PFP) ester reactive groups.[2] These PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds, and are noted for their increased hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters.[3] This property makes this compound a preferred crosslinking agent for conjugating molecules in aqueous environments.[4][5]
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG9 linker in this compound provides the necessary spatial separation between the two ligands of a PROTAC.
This guide will detail a representative synthesis of this compound from its corresponding dicarboxylic acid and its subsequent characterization using modern analytical techniques.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | bis(perfluorophenyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate | |
| Synonyms | Bis-PEG9 PFP ester | |
| CAS Number | 1334170-00-1 | |
| Molecular Formula | C₃₄H₄₀F₁₀O₁₃ | |
| Molecular Weight | 846.66 g/mol | |
| Appearance | Solid or viscous liquid | |
| Purity | Typically >95% |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of the PEG9 dicarboxylic acid, followed by the activation of the carboxyl groups with pentafluorophenol.
Step 1: Synthesis of 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic Acid (Bis-PEG9-Dicarboxylic Acid)
A common method for the synthesis of PEG dicarboxylic acids involves the oxidation of the corresponding diol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve nonaethylene glycol in a suitable solvent such as acetone.
-
Oxidation: Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise while maintaining the temperature below 20 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidant by the addition of isopropanol.
-
Work-up: Filter the mixture to remove chromium salts. Extract the aqueous layer with an organic solvent like dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure dicarboxylic acid.
Step 2: Synthesis of this compound
The final step involves the esterification of the dicarboxylic acid with pentafluorophenol. A common method for this transformation is through the use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid and pentafluorophenol in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Purification: Wash the filtrate with a dilute acid solution (e.g., 0.5 N HCl) followed by a saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to afford the pure this compound.
Synthesis Workflow Diagram
Caption: A representative two-step synthesis workflow for this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques. The following sections detail the expected results from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | t | 4H | -CH₂-O-C(=O)- |
| ~3.8 | t | 4H | -CH₂-CH₂-O-C(=O)- |
| ~3.6-3.7 | m | 28H | PEG backbone (-O-CH₂-CH₂-O-) |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O (ester) |
| ~142 (m) | C-F (PFP ring) |
| ~139 (m) | C-F (PFP ring) |
| ~136 (m) | C-F (PFP ring) |
| ~70-71 | PEG backbone (-O-CH₂-CH₂-O-) |
| ~69 | -CH₂-CH₂-O-C(=O)- |
| ~64 | -CH₂-O-C(=O)- |
Note: The signals for the fluorinated carbons will appear as complex multiplets due to C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.
Expected Mass Spectrometry Data:
| Technique | Ion | [M+Na]⁺ (m/z) |
| Electrospray Ionization (ESI) | [C₃₄H₄₀F₁₀O₁₃ + Na]⁺ | ~869.22 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product.
Typical HPLC Experimental Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (with 0.1% trifluoroacetic acid) |
| Detection | UV at 254 nm |
| Expected Result | A single major peak indicating high purity (>95%) |
Application: Amine Conjugation
This compound is designed to react with molecules containing primary or secondary amines, such as proteins, peptides, or small molecule ligands.
Experimental Protocol for Protein Conjugation:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.
-
Crosslinker Preparation: Dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Conjugation Reaction: Add a molar excess of the this compound stock solution to the protein solution. The reaction is typically carried out at room temperature for 1-4 hours or at 4 °C overnight.
-
Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purification: The conjugated protein can be purified from excess crosslinker and byproducts using size-exclusion chromatography or dialysis.
Signaling Pathway Visualization
Caption: The role of a PROTAC, synthesized using a linker like this compound, in targeted protein degradation.
Conclusion
This compound is a critical reagent for the synthesis of PROTACs and other bioconjugates. This guide has provided a comprehensive overview of its synthesis and characterization, offering detailed, albeit representative, protocols and expected analytical outcomes. Researchers can utilize this information as a strong foundation for their work in developing novel therapeutics and research tools. It is important to reiterate that the provided protocols may require optimization for specific laboratory conditions and reagent batches.
References
Bis-PEG9-PFP Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Bis-PEG9-PFP ester, a homobifunctional crosslinking agent increasingly utilized by researchers, scientists, and drug development professionals. The document outlines its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation.
Core Compound Specifications
This compound is a chemical tool essential for covalently linking amine-containing molecules. Its structure features a nine-unit polyethylene glycol (PEG) spacer, which enhances water solubility and reduces the immunogenicity of the resulting conjugate.[1] The terminal pentafluorophenyl (PFP) esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[2] This reactivity, coupled with a greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, makes PFP esters a robust choice for bioconjugation in aqueous environments.[3]
Below is a summary of the key quantitative data for this compound:
| Property | Value | References |
| Molecular Formula | C34H40F10O13 | |
| Molecular Weight | 846.66 g/mol | |
| Exact Mass | 846.2300 g/mol | |
| CAS Number | 1334170-00-1 |
Applications in Research and Drug Development
The primary application of this compound is in the field of bioconjugation. As a homobifunctional crosslinker, it can be used to link two amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides. This is particularly useful for studying protein-protein interactions and for the creation of antibody-drug conjugates (ADCs).
Furthermore, this compound is employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The PEG9 spacer in this compound provides the necessary length and flexibility for the two ends of the PROTAC to bind to their respective targets.
Experimental Protocol: Protein-Protein Crosslinking
This section details a general methodology for the crosslinking of soluble proteins using this compound. This protocol is a representative example and may require optimization for specific applications.
Materials:
-
This compound
-
Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Protein(s) to be crosslinked
-
Anhydrous organic solvent (e.g., Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein(s) in the conjugation buffer to a final concentration of 0.1 mM.
-
Crosslinker Stock Solution Preparation: Immediately before use, dissolve the this compound in the anhydrous organic solvent to create a stock solution. The reagent is moisture-sensitive and should not be stored in solution.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration that is in molar excess to the protein. A common starting point is a 10-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may vary depending on the specific proteins.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This step terminates the reaction by consuming any unreacted PFP esters.
-
Purification: Remove excess crosslinker and quenching buffer from the crosslinked protein solution using a desalting column or by dialysis against an appropriate buffer.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein crosslinking using this compound.
Caption: Chemical crosslinking of two proteins using this compound.
Caption: Experimental workflow for protein crosslinking.
References
The Superior Reactivity of Pentafluorophenyl Esters with Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and peptide synthesis, the efficient and specific formation of stable amide bonds is paramount. Among the various activated esters utilized for this purpose, pentafluorophenyl (PFP) esters have emerged as a superior choice due to their high reactivity and increased stability in aqueous environments compared to other reagents, such as N-hydroxysuccinimide (NHS) esters. This technical guide provides a comprehensive overview of the reactivity of PFP esters with amines, offering detailed insights into the underlying chemistry, reaction kinetics, experimental protocols, and factors influencing the efficiency of this critical conjugation reaction.
Core Principles: The Chemistry of PFP Ester-Amine Reactions
The reaction between a PFP ester and a primary or secondary amine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the pentafluorophenolate as a good leaving group and forming a stable amide bond.
The high reactivity of PFP esters is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. Furthermore, the pentafluorophenolate is a stable leaving group due to the electron-withdrawing fluorine atoms, which can effectively delocalize the negative charge.
Reaction Kinetics: A Quantitative Comparison
Kinetic studies have consistently demonstrated the superior coupling rates of PFP esters compared to many alternatives.[1] This enhanced reactivity is a crucial factor in minimizing side reactions and ensuring the integrity of complex biomolecules.
A comparative study on the aminolysis kinetics of different active ester polymer brush platforms highlighted the significantly faster reaction of PFP esters. The pseudo-first-order rate constants (k') for the reaction of poly(pentafluorophenyl acrylate) (poly(PFPA)) with various amines were determined and compared to those of poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)).
| Active Ester Platform | Amine | Pseudo-first-order Rate Constant (k') (s⁻¹) |
| poly(PFPA) | 1-aminomethylpyrene (AMP) | 2.46 × 10⁻¹ |
| poly(PFPA) | 1-aminopyrene (AP) | 5.11 × 10⁻³ |
| poly(PFPA) | Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A) | 2.59 × 10⁻³ |
| poly(NHS4VB) | 1-aminomethylpyrene (AMP) | 3.49 × 10⁻³ |
Data sourced from Arnold, R. M., et al. (2012). Macromolecules, 45(13), 5444-5450.[2][3]
As the data indicates, the reaction of poly(PFPA) with the primary alkyl amine (AMP) is approximately 70 times faster than the corresponding reaction with the NHS-ester platform.[2] This demonstrates the superior reactivity of PFP esters in forming amide bonds.
The Competing Reaction: Hydrolysis
In aqueous environments, the primary competing reaction for the aminolysis of PFP esters is hydrolysis, where a water molecule acts as the nucleophile, leading to the formation of the corresponding carboxylic acid and releasing pentafluorophenol. While PFP esters are susceptible to hydrolysis, they are notably more resistant than NHS esters.[4] This lower susceptibility to hydrolysis contributes to more efficient conjugation reactions, as a larger proportion of the PFP ester is available to react with the target amine.
The rate of hydrolysis is pH-dependent and increases with increasing pH. Therefore, while the aminolysis reaction is often favored at slightly alkaline pH to ensure the amine is deprotonated and thus more nucleophilic, a compromise must be made to minimize competing hydrolysis.
Factors Influencing Reactivity
Several factors can influence the efficiency of the reaction between PFP esters and amines:
-
pH: The reaction is typically carried out at a pH between 7.2 and 8.5. In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic form to react with the ester, while the rate of hydrolysis is still manageable.
-
Solvent: PFP esters are often dissolved in a minimal amount of an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the amine.
-
Steric Hindrance: The rate of reaction can be influenced by steric hindrance around the amine and the ester. Bulkier groups on either reactant can slow down the reaction.
-
Concentration of Reactants: As with any bimolecular reaction, the rate of amide bond formation is dependent on the concentration of both the PFP ester and the amine.
-
Temperature: The reaction is typically performed at room temperature or 4°C for sensitive biomolecules. Higher temperatures can increase the rate of both aminolysis and hydrolysis.
Experimental Protocols
General Protocol for the Conjugation of a PFP Ester to a Protein
This protocol provides a general guideline for the conjugation of a PFP ester-activated molecule to a protein. Optimization may be required for specific applications.
Materials:
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
PFP ester-activated molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Protein Solution: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the PFP ester.
-
Preparation of PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution. PFP esters are moisture-sensitive, and pre-made stock solutions are not recommended.
-
Reaction: Add a calculated molar excess of the PFP ester solution to the protein solution with gentle stirring. The optimal molar ratio of PFP ester to protein will depend on the number of available amines on the protein and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The incubation time can be optimized based on the reactivity of the specific protein and PFP ester.
-
Quenching: (Optional) To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) can be added to consume any unreacted PFP ester.
-
Purification: Remove excess, unreacted PFP ester and the pentafluorophenol byproduct by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Monitoring the Reaction
The progress of the conjugation reaction can be monitored by various analytical techniques, including:
-
UV-Vis Spectroscopy: If the PFP ester or the molecule being conjugated has a distinct chromophore, the reaction can be monitored by observing the change in absorbance.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated product from the starting materials and byproducts, allowing for quantification of the reaction progress.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity and determine the molecular weight of the conjugated product, providing information on the degree of labeling.
Visualizing the Process
To further elucidate the principles and workflows described, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Conclusion
Pentafluorophenyl esters represent a powerful and efficient tool for the formation of amide bonds in a variety of scientific and industrial applications, from peptide synthesis to the development of antibody-drug conjugates. Their high reactivity, coupled with their relative stability to hydrolysis, offers significant advantages over other activated esters. By understanding the core principles of their reactivity and the factors that influence the conjugation reaction, researchers can effectively harness the power of PFP esters to create well-defined and stable bioconjugates.
References
An In-depth Technical Guide to Homobifunctional Crosslinkers for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional crosslinkers are invaluable chemical tools in the fields of proteomics, structural biology, and drug development. These reagents possess two identical reactive groups, enabling them to covalently link two similar functional groups on proteins. This guide provides a comprehensive overview of homobifunctional crosslinkers, their properties, and detailed protocols for their application in protein studies. By stabilizing protein-protein interactions and providing distance constraints, these crosslinkers offer deep insights into protein complex topology, quaternary structure, and the dynamics of cellular signaling pathways.
Core Concepts of Homobifunctional Crosslinkers
Homobifunctional crosslinkers are characterized by three key features: the reactive groups, the spacer arm, and specific chemical properties such as solubility and cleavability.
-
Reactive Groups: These determine the target functional groups on a protein. The most common targets are primary amines (the ε-amine of lysine residues and the N-terminus) and sulfhydryl groups (the thiol group of cysteine residues). N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds.
-
Spacer Arm: The spacer arm is the central part of the crosslinker that connects the two reactive groups. Its length is a critical parameter as it defines the distance between the two linked residues. The availability of crosslinkers with varying spacer arm lengths allows for the probing of different spatial arrangements within a protein or protein complex.[1] Longer spacer arms are generally more effective for linking larger proteins or those with sterically hindered reactive sites.[2]
-
Solubility and Permeability: The solubility of a crosslinker dictates its utility in different experimental setups. Water-soluble crosslinkers, often modified with sulfonate groups (e.g., Sulfo-NHS), are ideal for cell surface crosslinking as they cannot permeate the cell membrane.[3] Conversely, water-insoluble, membrane-permeable crosslinkers are used to study intracellular protein interactions.[4]
-
Cleavability: Some crosslinkers contain a cleavable spacer arm, which can be broken under specific chemical conditions (e.g., reduction of a disulfide bond). This feature is particularly useful in mass spectrometry-based workflows, as it simplifies the identification of crosslinked peptides.
Quantitative Data of Common Homobifunctional Crosslinkers
The selection of an appropriate crosslinker is crucial for the success of a crosslinking experiment. The following tables summarize the key quantitative data for a range of commonly used homobifunctional crosslinkers, categorized by their reactivity.
Amine-Reactive Homobifunctional Crosslinkers (NHS Esters)
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Yes | No | No |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No |
| Disuccinimidyl tartrate | DST | 344.24 | 6.4 | No | Yes | Yes (Periodate) |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | No | Yes | Yes (Reducing agents) |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes | No | Yes (Reducing agents) |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | No | Yes | Yes (Hydroxylamine) |
| Bis(2-(succinimidooxycarbonyloxy)ethyl) sulfone | BSOCOES | 436.35 | 13.0 | No | Yes | Yes (Base) |
Sulfhydryl-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |
| 1,4-Di-(3'-[2'pyridyldithio]-propionamido) butane | DPDPB | 428.71 | 19.9 | No | Not specified | Yes (Reducing agents) |
Experimental Protocols
The following sections provide detailed methodologies for in vitro and in vivo protein crosslinking experiments.
In Vitro Protein Crosslinking Protocol (using DSS or BS3)
This protocol is suitable for studying interactions between purified proteins.
Materials:
-
Purified protein(s) of interest
-
Conjugation Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl; or 50 mM HEPES). Avoid Tris buffers.
-
DSS or BS3 crosslinker
-
Dry, amine-free DMSO (for DSS)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
SDS-PAGE reagents
-
Mass spectrometer and associated reagents
Procedure:
-
Protein Preparation:
-
Prepare the protein sample in the Conjugation Buffer at a concentration of 0.1-1 mg/mL. If studying a protein complex, mix the components in the desired stoichiometric ratio.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a stock solution of the crosslinker.
-
For DSS, dissolve in DMSO to a concentration of 25 mM.
-
For BS3, dissolve in Conjugation Buffer to a concentration of 25 mM.
-
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. The optimal concentration should be determined empirically through a titration experiment.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is neutralized.
-
-
Analysis:
-
Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
-
For identification of crosslinked residues, proceed with sample preparation for mass spectrometry.
-
In Vivo Protein Crosslinking Protocol (using DSS or BS3)
This protocol is designed to capture protein interactions within living cells.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
DSS or BS3 crosslinker
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three to five times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Resuspend the cell pellet in PBS at a concentration of approximately 25 x 10^6 cells/mL.
-
-
Crosslinking Reaction:
-
Add the freshly prepared crosslinker (DSS for intracellular or BS3 for cell-surface) to the cell suspension to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at room temperature. For cell-surface crosslinking with BS3, incubation at 4°C can reduce the internalization of the crosslinker.
-
-
Quenching:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-20 mM Tris.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with PBS to remove excess crosslinker and quenching buffer.
-
Lyse the cells in a suitable lysis buffer supplemented with protease inhibitors.
-
-
Analysis:
-
The cell lysate can be analyzed by immunoprecipitation followed by Western blotting to investigate specific protein interactions.
-
For proteome-wide analysis, the lysate can be processed for mass spectrometry.
-
Sample Preparation for Mass Spectrometry
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the crosslinked sample (from in vitro or in vivo experiments) in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with a reducing agent like DTT or TCEP.
-
Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration (typically to < 2 M) to ensure protease activity.
-
Digest the proteins into peptides using a protease such as trypsin. Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues, which is compatible with amine-reactive crosslinkers.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Crosslinked peptides are often present in low abundance. Enrichment using techniques like size-exclusion chromatography (SEC) can significantly improve their detection by mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify the crosslinked peptides from the complex MS/MS data. This software can identify the specific residues that have been linked, providing distance constraints for structural modeling.
-
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided below to illustrate key logical relationships and experimental workflows.
Caption: General workflow for studying protein-protein interactions.
Caption: Decision tree for selecting a suitable crosslinker.
Caption: Using DSS to study the MEK1-ERK2 interaction.
Conclusion
Homobifunctional crosslinkers are powerful reagents for elucidating protein structure and function. By providing a means to covalently capture protein-protein interactions, they enable researchers to map interaction interfaces, determine the stoichiometry of protein complexes, and gain insights into the architecture of large molecular machines. The careful selection of a crosslinker based on its chemical properties and spacer arm length, coupled with optimized experimental protocols, is paramount for achieving reliable and informative results. The methodologies and data presented in this guide offer a solid foundation for the successful application of homobifunctional crosslinkers in protein research and drug discovery.
References
An In-Depth Technical Guide to PEGylated Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, bioconjugation has emerged as a cornerstone technology, enabling the creation of sophisticated drugs with enhanced efficacy and safety profiles. At the heart of many successful bioconjugates lies the linker, a critical component that bridges a biological molecule to another moiety, such as a drug, imaging agent, or another protein. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) have garnered significant attention and widespread application. PEGylation, the process of covalently attaching PEG chains to a molecule, imparts a range of desirable physicochemical and pharmacological properties.[1][2][3]
This technical guide provides a comprehensive overview of PEGylated linkers in bioconjugation. It delves into their fundamental properties, the various chemistries employed for their conjugation, and their profound impact on the performance of therapeutic molecules. Detailed experimental protocols for key conjugation techniques are provided, alongside quantitative data to inform the rational design of next-generation bioconjugates. Furthermore, this guide illustrates key experimental workflows and logical relationships through diagrams to facilitate a deeper understanding of the principles and applications of PEGylated linkers.
Core Concepts of PEGylated Linkers
PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene oxide units.[3] When utilized as a linker in bioconjugation, PEG chains offer a multitude of advantages that address common challenges in drug development.[4]
Key Properties and Advantages:
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and proteins, preventing aggregation and improving formulation stability.
-
Reduced Immunogenicity: The flexible PEG chain creates a hydrophilic cloud around the bioconjugate, masking immunogenic epitopes and reducing the likelihood of an adverse immune response.
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, thereby extending their circulation time in the bloodstream. This allows for less frequent dosing, improving patient compliance.
-
Improved Stability: PEG linkers can protect conjugated molecules from enzymatic degradation and proteolysis, enhancing their stability in biological environments.
-
Controlled Spacer Length: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the conjugated molecules to maintain their biological activity.
The architecture of the PEG linker also plays a crucial role in its function. Linear PEGs are the most common, but branched or multi-arm PEGs can offer enhanced shielding effects and the potential for higher drug loading.
Data Presentation: The Impact of PEGylated Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEGylated linkers on the properties of bioconjugates.
Table 1: Effect of PEG Linker Length on Pharmacokinetics and Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 |
Data adapted from a study on affibody-drug conjugates, demonstrating that while longer PEG chains significantly extend the half-life, they can also lead to a reduction in immediate in vitro cytotoxicity.
Table 2: Influence of PEGylation on the Pharmacokinetics of Interferon-alpha
| Conjugate | PEG Moiety | Systemic Clearance (L/hr) |
| Unmodified IFN-α | None | 6.6–29.2 |
| IFN-α-PEG5K | 5 kDa linear PEG | 2.5–5.0 |
| IFN-α-PEG12K | 12 kDa linear PEG | 0.725 |
| IFN-α-PEG40K | 40 kDa branched PEG | 0.06–0.10 |
This table illustrates the significant decrease in systemic clearance of Interferon-alpha with increasing molecular weight and branching of the PEG chain, leading to a longer circulation time.
Table 3: Impact of PEGylation on the Thermal Stability of Proteins
| Protein | PEGylation Status | Midpoint of Thermal Unfolding (Tm) |
| Model Protein 1 | Unmodified | Baseline |
| Model Protein 1 | PEGylated | Increased |
| Model Protein 2 | Unmodified | Baseline |
| Model Protein 2 | PEGylated | Increased |
A qualitative summary of findings indicating that PEGylation generally increases the thermal stability of proteins.
Experimental Protocols
Detailed methodologies for key bioconjugation reactions involving PEGylated linkers are provided below.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., Tris or glycine buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in the organic solvent to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to observe the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation.
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This protocol details the site-specific conjugation of a maleimide-activated PEG linker to a free sulfhydryl group (e.g., from a cysteine residue) on a peptide or protein.
Materials:
-
Thiol-containing peptide or protein
-
PEG-Maleimide linker
-
Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)
-
Reducing agent (optional, e.g., TCEP)
-
Organic solvent (e.g., DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)
Procedure:
-
Peptide/Protein Preparation: Dissolve the thiol-containing molecule in the degassed buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in an organic solvent to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the peptide/protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if using a fluorescently-labeled maleimide.
-
Purification: Purify the conjugate using size-exclusion chromatography for proteins or reverse-phase HPLC for peptides to remove unreacted reagents.
-
Characterization: Characterize the final product using mass spectrometry to confirm the conjugation and HPLC to assess purity.
Protocol 3: Bioorthogonal PEGylation using Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-functionalized PEG linker to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-functionalized PEG linker
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Aqueous buffer or a mixture of water and a miscible organic solvent (e.g., DMSO, t-BuOH)
-
Purification system
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the alkyne-biomolecule, azide-PEG, CuSO₄, sodium ascorbate, and the copper ligand in a suitable solvent.
-
Reaction Mixture Assembly: In a reaction vial, combine the alkyne-biomolecule and the azide-PEG. Add the copper ligand solution, followed by the CuSO₄ solution.
-
Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to the mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.
-
Purification: Purify the PEGylated bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst and unreacted reagents.
-
Characterization: Confirm the successful conjugation using techniques like mass spectrometry and assess purity via HPLC.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to PEGylated linkers in bioconjugation.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Modular synthesis workflow for a Proteolysis-Targeting Chimera (PROTAC).
Caption: Logical flowchart for selecting an optimal PEGylated linker.
Caption: Cellular uptake pathway of a PEGylated nanoparticle.
Conclusion
PEGylated linkers are indispensable tools in the field of bioconjugation, offering a versatile and effective means to enhance the therapeutic properties of a wide range of molecules. By carefully selecting the appropriate PEG linker architecture and conjugation chemistry, researchers can overcome challenges related to solubility, stability, and pharmacokinetics, ultimately leading to the development of safer and more effective drugs. The quantitative data, detailed protocols, and illustrative diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of PEGylation technology. As our understanding of the intricate interplay between PEGylated linkers and biological systems continues to grow, so too will the opportunities for innovation in the design of next-generation bioconjugates.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
The Crucial Connector: A Technical Guide to the Discovery and Development of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the two ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex, which is essential for subsequent ubiquitination and degradation.[3][4] The linker's length, chemical composition, rigidity, and attachment points can dramatically impact a PROTAC's degradation efficiency (DC50), maximal degradation (Dmax), selectivity, and overall drug-like properties.
This technical guide provides an in-depth exploration of the discovery and development of PROTAC linkers. It covers the evolution of linker design, summarizes key quantitative structure-activity relationships, provides detailed experimental protocols for their evaluation, and visualizes the core concepts and workflows involved in their optimization.
The Evolution of PROTAC Linker Design
The conception of PROTACs dates back to the seminal 2001 work by Sakamoto et al., which demonstrated that a chimeric molecule could recruit a target protein (MetAP-2) to the SCF E3 ligase complex, leading to its degradation. Early PROTACs utilized relatively simple and synthetically accessible linkers, predominantly flexible alkyl and polyethylene glycol (PEG) chains. These initial designs established the proof-of-concept but often suffered from poor physicochemical properties and suboptimal potency.
The field has since undergone a significant shift away from these simple chains towards more sophisticated and functional linkers. This evolution has been driven by an increasing understanding of the linker's role in mediating the crucial protein-protein interactions within the POI-PROTAC-E3 ligase ternary complex. The introduction of "clickable" linkers, often incorporating triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the rapid, modular synthesis of PROTAC libraries for efficient optimization. More recently, research has focused on rigid linkers, such as those containing piperazine or aromatic rings, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This action initiates a cascade of events within the cell's ubiquitin-proteasome system, as depicted below.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is quantified by two key parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of degradation achieved. The linker's length and chemical composition are critical variables that must be optimized for each POI-E3 ligase pair.
Table 1: Impact of Linker Length on Degradation Efficiency
Systematic variation of linker length often reveals a non-linear relationship with degradation potency, where an optimal length exists. Linkers that are too short may cause steric hindrance, preventing ternary complex formation, while those that are too long can lead to unproductive complex conformations.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | > 90% | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| Estrogen Receptor (ERα) | VHL | Hydrocarbon | 16 | Most Effective | - | |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | Reduced | |
| BRD4 | CRBN | PEG | 0, 4-5 PEG units | < 500 | Effective |
Table 2: Impact of Linker Composition on Degradation Efficiency
The chemical makeup of the linker influences properties like solubility, cell permeability, and the stability of the ternary complex. Hydrophilic PEG linkers can improve the solubility of the overall PROTAC molecule, while more rigid linkers can enhance potency by reducing the entropic penalty of complex formation.
| Target Protein | E3 Ligase | Linker Composition | Observation | Reference |
| CRBN (self-degradation) | VHL/CRBN | Nine-atom alkyl chain | Concentration-dependent decrease | |
| CRBN (self-degradation) | VHL/CRBN | Three PEG units | Weak degradation | |
| BET Proteins | CRBN | Alkyl chain | Picomolar IC50 in leukemia cells | |
| BET Proteins | CRBN | Rigid ethynyl group | 3- to 6-fold increased cell activity |
Experimental Protocols in PROTAC Development
The development of an effective PROTAC requires a suite of robust experimental techniques to synthesize the molecule and evaluate its biological activity.
Experimental Workflow for PROTAC Development
The process of developing a PROTAC is an iterative cycle of design, synthesis, and biological evaluation. The workflow below outlines the key stages.
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" is a highly efficient method for the convergent synthesis of PROTACs, allowing for the rapid assembly of a warhead, linker, and E3 ligase ligand.
Objective: To couple an alkyne-functionalized component with an azide-functionalized component to form a stable triazole-linked PROTAC.
Materials:
-
Alkyne-functionalized component (e.g., Warhead-Alkyne)
-
Azide-functionalized component (e.g., Linker-E3 Ligand-Azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-Butanol and water)
-
Nitrogen atmosphere
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H2O 1:1).
-
Degas the solution by bubbling with nitrogen for 15-20 minutes.
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).
-
Prepare a fresh aqueous solution of CuSO4·5H2O (e.g., 0.1 M).
-
To the reaction mixture, add the sodium ascorbate solution (e.g., 0.3 eq) followed by the CuSO4·5H2O solution (e.g., 0.1 eq). The reaction should turn cloudy or change color.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.
Protocol 2: Cellular Protein Degradation Assay via Western Blot
Western blotting is the gold-standard method to visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of the binding kinetics (association and dissociation rates) of binary and ternary complex formation.
Objective: To determine the kinetic parameters (ka, kd) and binding affinity (KD) of PROTAC-induced ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., amine coupling kit for covalent immobilization, or Ni2+ for His-tag capture)
-
Purified, tagged E3 ligase (e.g., His-tagged VHL)
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase (or POI) onto the sensor chip surface. For a His-tagged protein, this can be done via capture on an NTA chip. For non-tagged proteins, standard amine coupling can be used.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD1).
-
Binary Interaction Analysis (PROTAC to POI): In a separate experiment or on a different flow cell, immobilize the POI and inject a series of concentrations of the PROTAC to determine the second binary binding affinity (KD2).
-
Ternary Complex Formation Analysis: To measure the ternary complex, pre-mix a constant, saturating concentration of the POI with a series of concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.
-
Data Analysis: The resulting sensorgrams show the binding response over time. Fit the data to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary, or steady-state affinity models for ternary) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated to understand how the binding of one partner influences the binding of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes. The factor is calculated as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary).
Conclusion and Future Directions
The linker is a central and highly tunable component in PROTAC design, playing a pivotal role in dictating the potency, selectivity, and pharmacological properties of these powerful molecules. The progression from simple alkyl chains to sophisticated, functional linkers underscores the maturation of the field. The empirical process of linker optimization, guided by the robust experimental protocols detailed here, remains a critical step in the development of new protein degraders. Future innovations will likely focus on the development of novel linker chemistries, such as photo-cleavable or "smart" linkers that respond to specific cellular environments. Furthermore, the integration of computational modeling and artificial intelligence is poised to accelerate the rational design of linkers, reducing the reliance on extensive empirical screening and paving the way for the next generation of targeted protein degradation therapies.
References
Methodological & Application
Application Notes and Protocols for Bis-PEG9-PFP Ester in Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG9-PFP ester is a homobifunctional crosslinking reagent that covalently links proteins and other biomolecules containing primary amine groups.[1][2] This reagent is composed of two amine-reactive pentafluorophenyl (PFP) esters at either end of a hydrophilic polyethylene glycol (PEG) spacer. The PFP esters react with the α-amine groups at the N-termini of proteins and the ε-amine groups of lysine residues to form stable amide bonds.[1] The PEG9 spacer arm, a homogeneous chain of nine ethylene glycol units, enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and immunogenicity.[1]
PFP esters are notable for being less susceptible to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient crosslinking reactions.[3] These characteristics make this compound a versatile tool for various applications, including the study of protein-protein interactions, the stabilization of protein complexes for structural analysis, and as a flexible linker in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Key Features and Applications
-
Higher Reaction Efficiency: PFP esters exhibit greater stability in aqueous buffers than NHS esters, resulting in higher conjugation efficiency.
-
Enhanced Solubility: The hydrophilic PEG9 spacer improves the solubility of the crosslinker and the resulting protein conjugate, minimizing aggregation.
-
Homogeneous Spacer Arm: Unlike traditional PEG reagents that are often a heterogeneous mixture of different chain lengths, the defined length of the PEG9 spacer in this compound allows for greater precision in crosslinking applications.
-
Amine-Reactivity: Specifically targets primary amines (lysine residues and N-termini) to form stable amide bonds.
-
PROTAC Synthesis: Serves as a flexible linker to connect a target protein binder and an E3 ligase ligand in the synthesis of PROTACs, facilitating targeted protein degradation.
-
Protein Interaction Studies: Enables the covalent capture of transient or weak protein-protein interactions for identification and characterization.
-
Structural Biology: Used to generate distance constraints for the low-resolution 3-D structural analysis of proteins and protein complexes.
Chemical Reaction Mechanism
The crosslinking reaction involves the nucleophilic attack of a primary amine from a protein on one of the PFP esters of the this compound. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The second PFP ester on the other end of the PEG spacer can then react with a primary amine on another protein or within the same protein, leading to inter- or intra-protein crosslinks, respectively.
Caption: Reaction scheme of protein crosslinking using this compound.
Data Presentation: Illustrative Quantitative Crosslinking Results
Quantitative crosslinking mass spectrometry (XL-MS) is a powerful technique to identify crosslinked peptides and quantify changes in protein conformation and interaction. The table below presents a hypothetical dataset that could be obtained from an XL-MS experiment using this compound to study a protein complex. This data is for illustrative purposes to demonstrate the type of results generated in such an experiment.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Condition 1 (Relative Abundance) | Condition 2 (Relative Abundance) | Fold Change (Cond 2/1) |
| XL-01 | Subunit A | K121 | Subunit A | K150 | 1.00 | 1.05 | 1.05 |
| XL-02 | Subunit A | K210 | Subunit B | K88 | 1.00 | 2.50 | 2.50 |
| XL-03 | Subunit B | K45 | Subunit C | K112 | 1.00 | 0.40 | 0.40 |
| XL-04 | Subunit C | K78 | Subunit C | K95 | 1.00 | 0.98 | 0.98 |
Experimental Protocols
Protocol 1: Crosslinking of Soluble Proteins
This protocol provides a general procedure for the crosslinking of purified proteins in solution. Optimal conditions may vary depending on the specific proteins and should be determined empirically.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate/carbonate buffer, pH 7-9)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in an appropriate amine-free buffer at a concentration of 0.1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10-100 mM. Do not store the reconstituted crosslinker.
-
Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. For example, for a 0.1 mM protein solution, add the crosslinker to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times may be explored but can increase the risk of non-specific crosslinking and hydrolysis of the reagent.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Reagent: Purify the crosslinked protein from excess reagent and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinking products by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry.
Caption: Workflow for soluble protein crosslinking.
Protocol 2: Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of living cells. This compound is membrane-impermeable, making it suitable for this application.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Suspension of cells in an amine-free buffer (e.g., ice-cold PBS, pH 7-8)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any primary amines from the culture medium. Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Initiate Crosslinking: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the cell suspension for 30 minutes at 4°C or on ice to minimize internalization of the crosslinker.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. Incubate for 10 minutes on ice.
-
Cell Lysis and Analysis: Pellet the cells by centrifugation and wash with quenching buffer. The cells can then be lysed, and the crosslinked proteins can be analyzed by immunoprecipitation, western blotting, or mass spectrometry.
Caption: Workflow for cell surface protein crosslinking.
Troubleshooting and Optimization
-
Low Crosslinking Efficiency:
-
Increase the molar excess of the crosslinker.
-
Increase the protein concentration.
-
Optimize the pH of the reaction buffer (pH 7-9 is optimal for PFP ester reactivity).
-
Ensure the crosslinker is fresh and has been stored properly, as it is moisture-sensitive.
-
-
Protein Aggregation:
-
Decrease the concentration of the crosslinker or protein.
-
The PEG spacer is designed to minimize aggregation, but if it still occurs, consider further optimization of buffer conditions (e.g., adjusting salt concentration).
-
-
No Crosslinking Observed:
-
Verify that the buffer does not contain primary amines (e.g., Tris or glycine), which will compete with the reaction.
-
Confirm the presence of accessible primary amines on the target proteins.
-
Prepare a fresh stock solution of the crosslinker immediately before use.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of protein crosslinking applications.
References
Application Notes and Protocols for PROTAC Synthesis Using Bis-PEG9-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins of interest (POIs). A typical PROTAC is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation. Furthermore, the linker's properties can affect the overall physicochemical characteristics of the PROTAC, such as solubility and cell permeability.
Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG)-based linkers are frequently employed due to their ability to enhance aqueous solubility and provide a flexible scaffold. Bis-PEG9-PFP ester is a homobifunctional PEG linker that features two pentafluorophenyl (PFP) ester reactive groups at either end of a nine-unit PEG chain. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. This reactivity, coupled with their increased stability against hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, makes them valuable tools in PROTAC synthesis.
These application notes provide a detailed protocol for the rational use of this compound in the sequential synthesis of PROTACs, enabling the controlled conjugation of a POI-binding ligand and an E3 ligase-recruiting ligand.
Chemical Properties and Reactivity
This compound is a symmetrical molecule with two identical amine-reactive PFP esters. The PFP group is an excellent leaving group, facilitating the nucleophilic acyl substitution by an amine to form a stable amide bond. The reaction is typically carried out in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often recommended to deprotonate the amine nucleophile, thereby increasing its reactivity.
The key challenge in using a homobifunctional linker for the synthesis of a heterobifunctional molecule lies in controlling the reaction to achieve a sequential and selective conjugation. This is typically accomplished by manipulating the stoichiometry of the reactants in a stepwise approach. In the first step, an excess of the this compound is reacted with the first amine-containing ligand to favor the formation of the mono-substituted intermediate. Following purification, this intermediate is then reacted with the second amine-containing ligand to yield the final PROTAC.
Experimental Protocols
This section outlines a two-step protocol for the synthesis of a PROTAC using this compound and two different amine-containing small molecules (Ligand 1-NH₂ and Ligand 2-NH₂).
Materials and Reagents
-
This compound
-
Amine-containing POI ligand (Ligand 1-NH₂)
-
Amine-containing E3 ligase ligand (Ligand 2-NH₂)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Diethyl ether or Methyl tert-butyl ether (MTBE) for precipitation
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer (e.g., LC-MS) for reaction monitoring and product characterization
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
Step 1: Synthesis of the Mono-Substituted Intermediate (Ligand 1-PEG9-PFP)
This step involves the reaction of the first amine-containing ligand with an excess of this compound to favor the formation of the mono-substituted product.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing POI ligand (Ligand 1-NH₂) (1.0 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve this compound (3.0-5.0 equivalents) in anhydrous DMF.
-
To the solution of Ligand 1-NH₂, add DIPEA (2.0-3.0 equivalents).
-
Slowly add the solution of this compound to the solution of Ligand 1-NH₂ at room temperature with continuous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours. Look for the disappearance of the starting amine and the appearance of a new peak corresponding to the mass of the mono-substituted product (Ligand 1 + PEG9 + PFP).
-
Upon completion, the crude reaction mixture can be purified to isolate the mono-substituted intermediate. A common method is to precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether or MTBE. The precipitate can then be collected by centrifugation or filtration.
-
Further purification is achieved by RP-HPLC to isolate the pure mono-substituted intermediate (Ligand 1-PEG9-PFP) from unreacted this compound and any di-substituted by-product.
-
Confirm the identity and purity of the isolated intermediate by LC-MS and NMR spectroscopy.
Step 2: Synthesis of the Final PROTAC (Ligand 1-PEG9-Ligand 2)
This step involves the reaction of the purified mono-substituted intermediate with the second amine-containing ligand.
Procedure:
-
Under an inert atmosphere, dissolve the purified mono-substituted intermediate (Ligand 1-PEG9-PFP) (1.0 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve the amine-containing E3 ligase ligand (Ligand 2-NH₂) (1.2-1.5 equivalents) in anhydrous DMF.
-
To the solution of Ligand 2-NH₂, add DIPEA (2.0-3.0 equivalents).
-
Add the solution of Ligand 2-NH₂ to the solution of the mono-substituted intermediate at room temperature with continuous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the mono-substituted intermediate and the appearance of a new peak corresponding to the mass of the final PROTAC.
-
Once the reaction is complete, quench any remaining reactive PFP esters by adding a small amount of an amine-containing scavenger resin or a primary amine like tris(2-aminoethyl)amine and stirring for 30 minutes.
-
Purify the final PROTAC using RP-HPLC.
-
Confirm the identity, purity, and structure of the final PROTAC by LC-MS and NMR spectroscopy.
Data Presentation
| Parameter | Step 1: Mono-substitution | Step 2: Final PROTAC Synthesis |
| Reactants & Stoichiometry | Ligand 1-NH₂ (1.0 eq.), this compound (3.0-5.0 eq.), DIPEA (2.0-3.0 eq.) | Ligand 1-PEG9-PFP (1.0 eq.), Ligand 2-NH₂ (1.2-1.5 eq.), DIPEA (2.0-3.0 eq.) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 2-6 hours |
| Monitoring | LC-MS | LC-MS |
| Purification | Precipitation followed by RP-HPLC | RP-HPLC |
| Typical Yield | 40-60% (after purification) | 50-70% (after purification) |
| Characterization | LC-MS, NMR | LC-MS, NMR |
Visualizations
PROTAC Mechanism of Action
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation with Bis-PEG9-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs.[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing efficacy at the tumor site.[1][2] The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and mechanism of drug release.[3]
This document provides a detailed guide for the preparation and characterization of ADCs using Bis-PEG9-PFP ester, a homobifunctional, non-cleavable linker. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the final ADC, while the pentafluorophenyl (PFP) esters at each end react efficiently with primary amines, such as those on lysine residues of an antibody and an amine-containing payload, to form stable amide bonds.
Principle of the Method
The preparation of an ADC using this compound is a two-step process. First, the amine-containing cytotoxic payload is reacted with one of the PFP esters of the Bis-PEG9-PFP linker to form a payload-linker intermediate. This intermediate is then purified and subsequently reacted with the lysine residues of the monoclonal antibody. The resulting ADC is a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs), which can be purified and characterized to obtain a product with the desired properties.
Experimental Protocols
Materials and Reagents
-
Antibody: Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of primary amines like Tris or glycine.
-
Cytotoxic Payload: Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E with an amine handle).
-
Linker: this compound.
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffers:
-
Conjugation Buffer 1 (for payload-linker reaction): Anhydrous, amine-free organic solvent (e.g., DMF) with a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
-
Conjugation Buffer 2 (for antibody-linker-payload reaction): Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification:
-
Size-Exclusion Chromatography (SEC) columns (e.g., Sephadex G-25, Zeba™ Spin Desalting Columns).
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR).
-
SEC column for aggregate removal (e.g., Superdex 200 or equivalent).
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
High-Performance Liquid Chromatography (HPLC) system with HIC and Reversed-Phase (RP) columns.
-
Mass Spectrometer (e.g., Q-TOF) for intact mass analysis.
-
Step 1: Preparation of the Linker-Payload Intermediate
This step involves the reaction of the amine-containing cytotoxic payload with the this compound linker.
-
Dissolve the Cytotoxic Payload: Prepare a stock solution of the amine-containing cytotoxic payload in anhydrous DMSO or DMF.
-
Dissolve the this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a known concentration. It is crucial to minimize exposure to moisture to prevent hydrolysis of the PFP ester.
-
Reaction Setup: In a clean, dry reaction vial, combine the cytotoxic payload solution and the this compound solution. A molar excess of the this compound (e.g., 1.5 to 3 equivalents) is typically used to ensure complete consumption of the payload. Add a non-nucleophilic base like DIPEA (e.g., 2-4 equivalents) to facilitate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC to observe the formation of the linker-payload conjugate and the consumption of the payload.
-
Purification of the Linker-Payload Intermediate: Once the reaction is complete, the linker-payload intermediate can be purified from excess this compound and other reactants using preparative RP-HPLC. The collected fractions containing the desired product are then lyophilized.
Step 2: Conjugation of the Linker-Payload to the Antibody
This step involves the reaction of the purified linker-payload intermediate with the lysine residues of the antibody.
-
Antibody Preparation: If the antibody solution contains any amine-containing buffers or stabilizers (e.g., Tris, glycine), it must be buffer-exchanged into an amine-free buffer such as PBS (pH 7.4). This can be achieved using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL.
-
Dissolve the Linker-Payload Intermediate: Prepare a stock solution of the purified and lyophilized linker-payload intermediate in DMSO or DMF.
-
Conjugation Reaction: Add a calculated molar excess of the linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized for each specific antibody and payload. A typical starting point is a 5 to 10-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
Quenching the Reaction: To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Step 3: Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove unconjugated antibody, excess linker-payload, and aggregates.
-
Removal of Excess Linker-Payload: The crude ADC mixture is first purified using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) to remove the quenched linker-payload and other small molecules.
-
Fractionation by Hydrophobicity (HIC): To separate the different DAR species, Hydrophobic Interaction Chromatography (HIC) is employed. The ADC is loaded onto the HIC column in a high-salt buffer and eluted with a decreasing salt gradient. The unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
Removal of Aggregates (SEC): The fractions from HIC containing the desired DAR species are pooled and concentrated. This is followed by a final polishing step using Size-Exclusion Chromatography (SEC) to remove any high-molecular-weight aggregates.
Step 4: Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality and consistency of the prepared ADC.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload. The concentrations of the antibody and the payload are calculated using their respective extinction coefficients, and the DAR is determined from their molar ratio.
-
Hydrophobic Interaction Chromatography (HIC): Analytical HIC can be used to determine the distribution of different DAR species. The peak area of each species is used to calculate the weighted average DAR.
-
Reversed-Phase HPLC (RP-HPLC): The ADC can be reduced to separate the light and heavy chains. RP-HPLC analysis of the reduced ADC allows for the determination of drug load on each chain, providing a more detailed DAR profile.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS provides the most accurate determination of the DAR distribution and the mass of each conjugate species.
-
-
Analysis of Aggregates: Size-Exclusion Chromatography (SEC) is used to quantify the percentage of high-molecular-weight aggregates in the final ADC product.
-
Confirmation of Conjugation: SDS-PAGE analysis under reducing and non-reducing conditions can be used to confirm the covalent attachment of the drug-linker to the antibody.
Data Presentation
Table 1: Representative Quantitative Data for ADC Preparation
| Parameter | Method | Typical Result |
| Linker-Payload Intermediate | ||
| Purity | RP-HPLC | >95% |
| Identity Confirmation | Mass Spectrometry | Observed mass matches theoretical mass |
| Antibody-Drug Conjugate | ||
| Average Drug-to-Antibody Ratio (DAR) | HIC-UV, Intact Mass Spec | 3.5 - 4.5 |
| DAR Distribution | HIC-UV, Intact Mass Spec | DAR0 < 5%, DAR2, DAR4, DAR6 present |
| Purity (Monomer Content) | SEC-UV | >98% |
| Unconjugated Linker-Payload | RP-HPLC | <1% |
| Aggregates | SEC-UV | <2% |
Visualizations
Caption: Experimental workflow for ADC preparation.
Caption: Chemical reaction scheme for ADC synthesis.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG9-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and circulation half-life of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system. Bis-PEG9-PFP ester is a homobifunctional crosslinker designed for the efficient PEGylation of amine-functionalized nanoparticles.
This molecule features two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic 9-unit polyethylene glycol spacer. PFP esters are known for their high reactivity towards primary and secondary amines, forming stable amide bonds.[1][2][3] A key advantage of PFP esters over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to hydrolysis in aqueous media, which allows for more controlled and efficient conjugation reactions.[2][4] The hydrophilic PEG linker enhances the water solubility of the modified nanoparticles.
These application notes provide a comprehensive overview, detailed experimental protocols, and expected characterization data for the surface modification of nanoparticles using this compound.
Principle of Reaction
The surface modification of amine-functionalized nanoparticles with this compound proceeds through the formation of stable amide bonds. The electrophilic PFP ester groups react with nucleophilic primary or secondary amines on the nanoparticle surface. This reaction results in the covalent attachment of the PEG linker to the nanoparticle, with the release of pentafluorophenol as a byproduct. Due to the bifunctional nature of the linker, both PFP ester groups can react with surface amines, potentially leading to crosslinking between nanoparticles if reaction conditions are not optimized.
Data Presentation: Expected Physicochemical Properties
The successful surface modification of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following table summarizes the expected quantitative data for a model 100 nm amine-functionalized nanoparticle before and after PEGylation.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | < 0.2 | +35 ± 5 |
| After this compound Modification | 120 ± 7 | < 0.25 | +5 ± 3 |
Note: These values are representative and may vary depending on the specific nanoparticle type, size, and surface amine density.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the conjugation of this compound to nanoparticles possessing surface amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: Deionized water or PBS
-
Centrifugal filter units with a molecular weight cutoff appropriate for the nanoparticle size
Procedure:
-
Preparation of Nanoparticle Suspension:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). PFP esters are moisture-sensitive and can hydrolyze over time.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized for the specific application, with a 10 to 50-fold molar excess of the linker being a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PFP ester groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of PEGylated Nanoparticles:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge to pellet the modified nanoparticles and remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in the Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least three times.
-
After the final wash, resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and characterization.
-
Protocol 2: Characterization of Modified Nanoparticles
This protocol outlines the key characterization techniques to confirm successful surface modification.
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the purified PEGylated nanoparticle suspension in the appropriate buffer.
-
Measure the hydrodynamic diameter and PDI at 25°C.
-
-
Expected Outcome: An increase in the hydrodynamic diameter is expected due to the attached PEG chains. The PDI should remain low, indicating a monodisperse sample.
2. Zeta Potential Measurement:
-
Instrument: Laser Doppler Velocimetry (used in most DLS instruments)
-
Procedure:
-
Dilute the nanoparticle suspension in 10 mM NaCl or a similar low-salt buffer.
-
Measure the zeta potential.
-
-
Expected Outcome: A significant shift in the zeta potential towards neutral is expected as the positively charged amine groups are capped by the neutral PEG chains.
3. Quantification of PEGylation (Optional):
-
Method: Thermogravimetric Analysis (TGA) or quantitative NMR.
-
Principle: TGA measures the weight loss of the sample as a function of temperature, allowing for the quantification of the organic PEG layer on the inorganic nanoparticle core. NMR can be used to quantify the PEG chains relative to a known standard or to the nanoparticle core material if it has a distinct NMR signal.
Visualizations
References
- 1. PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy [mdpi.com]
- 2. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
Application Notes and Protocols for Bioconjugation using Bis-PEG9-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG9-PFP ester is a homobifunctional crosslinker that plays a pivotal role in modern bioconjugation.[1] It features two pentafluorophenyl (PFP) ester reactive groups at either end of a nine-unit polyethylene glycol (PEG) spacer.[1] PFP esters are highly efficient at forming stable amide bonds with primary and secondary amines, such as those found on the lysine residues of proteins and antibodies.[2][3] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, making them less susceptible to hydrolysis and leading to more efficient conjugation reactions.[2] The hydrophilic PEG9 spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic properties of the final bioconjugate.
These characteristics make this compound a versatile tool for a range of applications in research and drug development, including the creation of antibody-drug conjugates (ADCs), the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the surface modification of biomolecules and nanoparticles.
Data Presentation
Comparison of PFP Ester and NHS Ester Stability
PFP esters exhibit greater resistance to hydrolysis in aqueous buffers compared to NHS esters, which is a critical factor for achieving higher conjugation yields.
| Feature | PFP Ester | NHS Ester | References |
| Relative Stability | More stable in aqueous solutions | Less stable, more prone to hydrolysis | |
| Hydrolysis Half-life | Generally longer than NHS esters | 4-5 hours at pH 7 (0°C), 1 hour at pH 8, 10 minutes at pH 8.6 (4°C) |
Recommended Reaction Conditions for this compound Bioconjugation
The efficiency of the conjugation reaction is dependent on several key parameters outlined below.
| Parameter | Recommended Condition | Notes | References |
| pH | 7.2 - 8.5 | Optimal range for amine reactivity and minimizing ester hydrolysis. | |
| Temperature | Room temperature (20-25°C) or 4°C | Lower temperature for sensitive biomolecules. | |
| Reaction Time | 1-4 hours at room temperature; overnight at 4°C | Optimization may be required. | |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the PFP ester. | |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | The PFP ester should be dissolved in an organic solvent before addition to the aqueous reaction buffer. | |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | The optimal ratio should be determined empirically. | |
| Quenching Reagent | Tris buffer (e.g., 1M Tris-HCl, pH 8.0) | To stop the reaction by consuming unreacted PFP esters. |
Experimental Protocols
Protocol 1: General Antibody Conjugation with this compound
This protocol describes a general method for labeling an antibody with a molecule containing a primary amine using this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., from Tris buffer or glycine), exchange the buffer to the conjugation buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not store the stock solution as the PFP ester is moisture-sensitive.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently stirring.
-
For example, to achieve a 10-fold molar excess for a 0.1 mM antibody solution, add 4 µL of a 250 mM stock solution per milliliter of antibody solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. For IgG, an incubation of 30 minutes at 37°C or 2 hours at room temperature can be effective.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted PFP esters are quenched.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a size-exclusion chromatography column.
-
-
Characterization and Storage:
-
Characterize the conjugate to determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Store the purified conjugate under conditions appropriate for the antibody.
-
Protocol 2: Conceptual Workflow for PROTAC Synthesis using this compound
This protocol outlines a conceptual workflow for the synthesis of a PROTAC, where this compound acts as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, both containing a primary amine.
Procedure:
-
First Amide Bond Formation:
-
React an excess of this compound with the first ligand (either the target protein binder or the E3 ligase binder) containing a primary amine in an anhydrous organic solvent with a non-nucleophilic base (e.g., DIPEA). This reaction is typically performed under an inert atmosphere.
-
The reaction stoichiometry should be carefully controlled to favor the formation of the mono-substituted PEG linker.
-
Monitor the reaction progress by LC-MS or TLC.
-
Purify the mono-functionalized PEG linker-ligand intermediate using flash column chromatography.
-
-
Second Amide Bond Formation:
-
React the purified mono-functionalized intermediate with the second amine-containing ligand.
-
This step is also carried out in an anhydrous organic solvent with a non-nucleophilic base.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
-
Purification of the Final PROTAC:
-
Purify the crude product using preparative HPLC to obtain the final, pure PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
-
Visualizations
Signaling Pathway Diagram: ADC with a Non-Cleavable Linker
Caption: Mechanism of action of an ADC with a non-cleavable linker.
Experimental Workflow: Antibody Conjugation
References
Optimal pH for Bis-PEG9-PFP Ester Amine Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of Bis-PEG9-PFP (bis-pentafluorophenyl) esters in amine-coupling reactions. Understanding and controlling the reaction pH is critical to maximizing conjugation efficiency while minimizing hydrolysis of the ester, a competing side reaction. These guidelines are intended to assist researchers in developing robust and reproducible bioconjugation strategies.
Introduction
Bis-PEG9-PFP esters are homobifunctional crosslinkers that react with primary and secondary amines to form stable amide bonds. The pentafluorophenyl (PFP) ester is a highly reactive leaving group, making these reagents efficient for conjugating amine-containing molecules such as proteins, peptides, and amine-modified oligonucleotides. The polyethylene glycol (PEG) spacer enhances water solubility and can reduce aggregation and immunogenicity of the resulting conjugate.
The key to a successful conjugation is the nucleophilic attack of an unprotonated amine on the carbonyl carbon of the PFP ester. The concentration of the reactive, deprotonated amine is pH-dependent. While a higher pH increases the concentration of nucleophilic amines, it also accelerates the hydrolysis of the PFP ester, which renders it inactive. Therefore, careful optimization of the reaction pH is paramount.
Key Reaction Parameters
The efficiency of the Bis-PEG9-PFP ester amine reaction is influenced by several factors, with pH being the most critical. Other important parameters include buffer composition, temperature, and reaction time.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The optimal pH is a balance between amine reactivity and ester stability. A range of 7.2 to 8.5 is commonly used.[1][2] Higher pH increases the rate of both the desired amine reaction and the competing hydrolysis reaction.[3][4] |
| Buffers | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | Buffers should be free of primary amines (e.g., Tris, Glycine) as they will compete with the target molecule for reaction with the PFP ester.[5] |
| Temperature | 4°C to 37°C | Reactions can be performed at room temperature (20-25°C) or at 4°C for sensitive biomolecules to minimize degradation. Higher temperatures can increase the reaction rate. |
| Reaction Time | 30 minutes to overnight | Reaction times are dependent on temperature, pH, and the specific reactants. Reactions at room temperature are typically faster (1-4 hours) than those at 4°C (overnight). |
| Solvent | DMSO or DMF | Bis-PEG9-PFP esters are often dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. |
Chemical Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the PFP ester. This forms a tetrahedral intermediate which then collapses, releasing the pentafluorophenol leaving group and forming a stable amide bond.
Caption: Reaction mechanism of a PFP ester with a primary amine.
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol describes a general method for crosslinking two proteins using this compound.
Materials:
-
Protein A (containing accessible amines)
-
Protein B (containing accessible amines)
-
Bis-PEG9-PFP-(PEG)n reagent
-
Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M Glycine).
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein(s) in the Conjugation Buffer at a concentration of 0.1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange into the Conjugation Buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 250 mM). The reagent is moisture-sensitive and should be handled accordingly.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by desalting or dialysis against an appropriate storage buffer.
Caption: Experimental workflow for protein crosslinking.
Protocol 2: Conjugation to Amine-Modified Oligonucleotides
This protocol provides a method for labeling amine-modified oligonucleotides with a this compound-containing molecule.
Materials:
-
Amine-modified oligonucleotide
-
This compound reagent
-
Reaction Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 8.5-9.0.
-
Anhydrous DMSO or DMF
-
Ethanol (ice-cold, 100%)
-
3 M Sodium Acetate, pH 5.2
-
Nuclease-free water
-
Purification system (e.g., HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Reaction Buffer to a final concentration of 1-5 mM.
-
PFP Ester Preparation: Immediately prior to use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the oligonucleotide solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Precipitation: Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M Sodium Acetate and 3 volumes of ice-cold ethanol. Incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge to pellet the oligonucleotide. Carefully remove the supernatant and wash the pellet with cold 70% ethanol.
-
Resuspension and Purification: Air-dry the pellet and resuspend in nuclease-free water. Purify the conjugate using a suitable method like HPLC.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Verify pH: Ensure the reaction buffer pH is within the optimal range (7.2-8.5). A lower pH can significantly reduce the reactivity of the amine.
-
Increase Molar Excess: Increase the molar ratio of the PFP ester to the amine-containing molecule.
-
Increase Reaction Time/Temperature: Prolong the incubation time or perform the reaction at a higher temperature (e.g., room temperature instead of 4°C).
-
Check Reagent Quality: PFP esters are moisture-sensitive. Use fresh, anhydrous solvent and properly stored reagent.
-
-
Protein Aggregation/Precipitation:
-
Optimize Protein Concentration: High protein concentrations can sometimes lead to aggregation. Try reducing the protein concentration.
-
Add Solubilizing Agents: For hydrophobic molecules, the addition of a small amount of organic co-solvent (5-10% DMSO or DMF) to the reaction buffer may improve solubility.
-
-
Excessive Hydrolysis:
-
Lower pH: If hydrolysis is a significant issue, consider lowering the reaction pH to the lower end of the optimal range (e.g., 7.2-7.5).
-
Reduce Reaction Time: Minimize the reaction time to what is necessary for sufficient conjugation.
-
By carefully controlling the reaction pH and other parameters outlined in these notes, researchers can achieve efficient and reproducible conjugations using Bis-PEG9-PFP esters for a wide range of applications in drug development and life sciences research.
References
Application Notes and Protocols for Bis-PEG9-PFP Ester Conjugation to Peptides and Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, proteins, and oligonucleotides.[1][2] This modification can lead to improved solubility, increased stability against enzymatic degradation, prolonged circulation half-life, and reduced immunogenicity.[3][4] Bis-PEG9-PFP ester is a homobifunctional crosslinker that facilitates the conjugation of amine-containing molecules through a flexible, hydrophilic nine-unit PEG spacer.[5] The pentafluorophenyl (PFP) esters at both ends of the PEG chain react efficiently with primary amines to form stable amide bonds, offering a more hydrolysis-resistant alternative to N-hydroxysuccinimide (NHS) esters.
These application notes provide detailed protocols for the conjugation of this compound to peptides and amine-modified oligonucleotides, along with methods for purification and characterization of the resulting conjugates.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.
General Experimental Workflow
The overall process for the synthesis and characterization of PEGylated peptides and oligonucleotides follows a systematic workflow from initial conjugation to final analysis.
Caption: General workflow for the PEGylation of peptides and oligonucleotides.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the conjugation, purification, and characterization of PEGylated peptides and oligonucleotides. Note that specific values may vary depending on the biomolecule, reaction conditions, and analytical methods used.
Table 1: Reaction and Purification Parameters
| Parameter | Peptides | Oligonucleotides | Reference |
| Molar Ratio (Linker:Biomolecule) | 2:1 to 10:1 | 2:1 to 10:1 | |
| Reaction pH | 7.2 - 8.5 | 8.5 | |
| Reaction Time | 1 - 4 hours at RT | 2 hours at RT | |
| Typical Conjugation Efficiency | > 80% | Nearly quantitative | |
| Purification Method | RP-HPLC, SEC | RP-HPLC, IEX, Gel Electrophoresis | |
| Purity of Final Conjugate | > 95% | > 95% |
Table 2: Characterization Data
| Analysis Method | Parameter Measured | Typical Observation | Reference |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Molecular Weight | Increase in MW corresponding to the mass of the PEG linker. | |
| RP-HPLC | Retention Time | Shift in retention time compared to the unconjugated biomolecule. | |
| SDS-PAGE (for peptides) | Apparent Molecular Weight | Increase in apparent MW. | |
| Ion-Exchange Chromatography | Elution Profile | Altered elution profile due to changes in charge distribution. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol details the conjugation of this compound to a peptide containing a primary amine (e.g., N-terminal amine or lysine side chain).
Materials:
-
Peptide with a free primary amine
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate or sodium borate buffer, pH 7.2-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification columns (e.g., RP-HPLC, SEC)
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).
-
Conjugation Reaction:
-
Slowly add the desired molar excess (e.g., 2 to 10-fold) of the this compound stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from the reaction mixture using an appropriate chromatographic technique such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the mass increase and by analytical RP-HPLC to assess purity.
Protocol 2: Conjugation of this compound to an Amine-Modified Oligonucleotide
This protocol is designed for the conjugation of this compound to an oligonucleotide that has been synthesized with a primary amine modification (e.g., at the 5' or 3' terminus).
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Conjugation Buffer: 100 mM sodium borate buffer, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution: 3 M Sodium Acetate
-
Ethanol (100% and 70%)
-
Nuclease-free water
-
Purification system (e.g., RP-HPLC, IEX)
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a suitable concentration (e.g., 0.3-0.8 mM). Ensure the oligonucleotide is free from amine-containing buffers from previous purification steps.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of approximately 14 mM.
-
Conjugation Reaction:
-
Add the this compound solution to the oligonucleotide solution. A typical starting point is a 2- to 10-fold molar excess of the linker.
-
Gently vortex the mixture and incubate for 2 hours at room temperature, protected from light.
-
-
Precipitation (Optional initial clean-up):
-
Add 3 M sodium acetate and cold 100% ethanol to precipitate the oligonucleotide conjugate.
-
Centrifuge to pellet the conjugate, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the pellet in nuclease-free water.
-
-
Purification: Purify the PEGylated oligonucleotide using RP-HPLC or ion-exchange (IEX) chromatography to separate the conjugate from unreacted oligonucleotide and excess linker.
-
Characterization: Analyze the purified conjugate by mass spectrometry to confirm the addition of the PEG linker and by analytical HPLC or gel electrophoresis to determine purity.
Applications and Signaling Pathways
PEGylated peptides and oligonucleotides have a wide range of therapeutic applications, often involving the modulation of specific signaling pathways.
PEGylated Peptides in Modulating Inflammatory Pathways
Certain therapeutic peptides are designed to interfere with inflammatory signaling. For example, a peptide targeting the dimerized translationally controlled tumor protein (dTCTP) can modulate allergic inflammation. PEGylation of such a peptide enhances its metabolic stability and half-life, leading to improved anti-inflammatory effects. The mechanism involves the inhibition of the NF-κB pathway, which is a central regulator of inflammatory responses.
Caption: Inhibition of the NF-κB inflammatory pathway by a PEGylated peptide.
PEGylated Antisense Oligonucleotides in Gene Silencing
Antisense oligonucleotides (ASOs) are designed to bind to specific mRNA sequences, leading to the degradation of the mRNA and subsequent silencing of the target gene. A common mechanism involves the recruitment of RNase H to the DNA:RNA duplex. PEGylation of ASOs can protect them from nuclease degradation, thereby enhancing their gene-silencing efficacy.
Caption: Mechanism of gene silencing by a PEGylated antisense oligonucleotide via RNase H.
Conclusion
The use of this compound provides an efficient and reliable method for the PEGylation of peptides and amine-modified oligonucleotides. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug development to successfully synthesize, purify, and characterize these promising bioconjugates. The enhanced stability and pharmacokinetic properties imparted by PEGylation can significantly improve the therapeutic potential of these biomolecules.
References
Application Notes and Protocols: Utilizing DMF and DMSO as Solvents for Bis-PEG9-PFP Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the use of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) as solvents for reactions involving Bis-PEG9-PFP ester. This homobifunctional crosslinker is a valuable tool in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound Reactions
This compound is a polyethylene glycol (PEG)-based linker featuring two pentafluorophenyl (PFP) ester reactive groups.[1] These PFP esters readily react with primary and secondary amines to form stable amide bonds.[2][3][4][5] This reactivity makes this compound an ideal candidate for crosslinking amine-containing molecules, such as proteins, peptides, and small molecule drugs. A significant application of this linker is in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.
PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability and reduced susceptibility to hydrolysis in aqueous media, which can lead to more efficient reactions.
Due to the hydrophobic nature of the PFP ester, this compound must first be dissolved in a minimal amount of a dry, water-miscible organic solvent before being introduced to the typically aqueous reaction environment of biomolecules. The most commonly employed solvents for this purpose are DMF and DMSO.
Comparison of DMF and DMSO as Solvents
The choice between DMF and DMSO can influence the outcome of the conjugation reaction. While both are polar aprotic solvents capable of dissolving this compound, their physical and chemical properties can affect reaction kinetics, yield, and side product formation.
| Property | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Significance in this compound Reactions |
| Polarity (Dielectric Constant) | 36.7 | 47.2 | Higher polarity can influence the solubility of reactants and the stability of charged intermediates, potentially affecting reaction rates. |
| Boiling Point | 153 °C | 189 °C | Relevant for solvent removal post-reaction. DMF is generally easier to remove under vacuum. |
| Hygroscopicity | Less hygroscopic than DMSO | More hygroscopic than DMF | Both solvents must be anhydrous, as water will hydrolyze the PFP ester. The higher hygroscopicity of DMSO necessitates more stringent handling conditions to exclude moisture. |
| Potential for Side Reactions | Can degrade over time to form dimethylamine, a primary amine that can react with the PFP ester. | Generally more stable, but can be challenging to remove completely. | The presence of amine impurities in DMF can lead to unwanted side reactions and reduced conjugation efficiency. High-purity, fresh DMF is recommended. |
| Reported Reaction Efficiency | In a study on hapten-protein conjugation, reactions in DMF resulted in a lower degree of modification compared to DMSO. | The same study showed that using DMSO as the organic solvent resulted in conjugates with a higher load of the hapten, suggesting a more complete reaction. | While not specific to PFP esters, this suggests that DMSO may facilitate more efficient conjugation in some bioconjugation reactions. This could be due to better solvation of the reactants or influencing the conformation of the biomolecule. |
Experimental Protocols
Below are detailed protocols for the use of this compound with either DMF or DMSO as the initial solvent. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
Protocol 1: General Protein PEGylation
This protocol describes the conjugation of this compound to a protein, such as an antibody (e.g., IgG).
Materials:
-
This compound
-
Anhydrous DMF or DMSO
-
Protein to be PEGylated (e.g., IgG)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the target reaction.
-
-
Prepare the this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the desired amount of this compound in a minimal volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM). Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Reaction times and temperatures may need to be optimized.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Protocol 2: Synthesis of a PROTAC Molecule
This protocol outlines a general procedure for the synthesis of a PROTAC by sequentially coupling a warhead (targeting the protein of interest) and an E3 ligase ligand to the this compound.
Materials:
-
This compound
-
Warhead molecule with a primary or secondary amine
-
E3 ligase ligand with a primary or secondary amine
-
Anhydrous DMF or DMSO
-
Anhydrous Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
-
HPLC for purification
Procedure:
-
First Coupling Reaction (Warhead Attachment):
-
Dissolve the amine-containing warhead molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (2-3 equivalents).
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
Slowly add the this compound solution to the warhead solution under an inert atmosphere.
-
Stir the reaction at room temperature for 2-4 hours or until LC-MS analysis indicates the formation of the mono-substituted intermediate.
-
-
Second Coupling Reaction (E3 Ligase Ligand Attachment):
-
To the reaction mixture containing the mono-substituted intermediate, add the amine-containing E3 ligase ligand (1.2 equivalents) and additional DIPEA (2-3 equivalents).
-
Continue stirring at room temperature or gently heat (e.g., 40-50°C) until LC-MS analysis shows the formation of the final PROTAC molecule.
-
-
Work-up and Purification:
-
Quench the reaction with a small amount of water.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF/DMSO and excess reagents. Note that removing DMF and DMSO can be challenging due to their high boiling points and miscibility with water. Extensive washing with water or 5% LiCl (aq) solution can aid in the removal of DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway of a PROTAC molecule synthesized using a linker like this compound.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
This diagram outlines the general workflow for the synthesis and purification of a PROTAC molecule using this compound.
Caption: General workflow for PROTAC synthesis.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-PEG1-PFP ester, 1807539-02-1 | BroadPharm [broadpharm.com]
Quenching Strategies for Bis-PEG9-PFP Ester Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for effectively quenching reactions involving Bis-PEG9-PFP esters. These strategies are crucial for terminating the conjugation reaction, preventing non-specific modifications, and ensuring the homogeneity of the final product.
Application Notes
Pentafluorophenyl (PFP) esters, such as those in Bis-PEG9-PFP ester, are amine-reactive crosslinkers used for covalently linking molecules containing primary or secondary amines, such as proteins, peptides, and other biomolecules.[1][2][3] The reaction proceeds optimally at a slightly basic pH (7.2-8.5) where the amine groups are deprotonated and thus nucleophilic.[4][5] While PFP esters are known to be less susceptible to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, quenching the reaction is a critical step to deactivate any unreacted PFP esters. Failure to quench can lead to continued, slow reaction with the target molecule or other nucleophiles present in the buffer, potentially leading to aggregation or unwanted side products.
The most common and effective method for quenching PFP ester reactions is the addition of a small molecule containing a primary amine. This quenching agent acts as a scavenger, reacting with the excess PFP ester to form a stable, inert amide bond.
Common Quenching Agents:
Several primary amine-containing reagents are suitable for quenching this compound reactions. The choice of quencher can depend on the downstream application and the nature of the conjugated molecule.
-
Tris (tris(hydroxymethyl)aminomethane): A widely used and effective quenching agent. It is readily available and its high concentration of primary amines rapidly consumes excess PFP esters.
-
Glycine: Another common and efficient quenching agent. Its simple structure and high reactivity make it an excellent choice for terminating the reaction.
-
Lysine: Similar to glycine, lysine possesses a primary amine that can effectively quench the reaction.
-
Ethanolamine: This reagent is also used for quenching; however, its suitability should be assessed for the specific experimental system.
-
Hydroxylamine: While sometimes used, hydroxylamine has been shown in some studies to be less efficient than other primary amines like methylamine for reversing certain side reactions of NHS esters, which may have implications for PFP esters as well.
Mechanism of Quenching:
The quenching reaction is a nucleophilic acyl substitution where the primary amine of the quenching agent attacks the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond between the quenching agent and the linker, and the release of pentafluorophenol as a byproduct. This effectively caps the reactive ends of any unreacted this compound.
Quantitative Data Summary
The following table summarizes the commonly used quenching agents and their recommended working conditions for this compound reactions.
| Quenching Agent | Stock Solution Concentration | Final Concentration | Incubation Time | Incubation Temperature | pH |
| Tris-HCl | 1 M | 20-50 mM | 15 minutes | Room Temperature | 7.5-8.5 |
| Glycine | 1 M | 20-50 mM | 15 minutes | Room Temperature | 7.5-8.5 |
| Lysine | 1 M | 20-50 mM | 15 minutes | Room Temperature | 7.5-8.5 |
| Ethanolamine | 1 M | 50-100 mM | 15-30 minutes | Room Temperature | 8.0-8.5 |
| Hydroxylamine | 0.5 - 1 M | 10-50 mM | 15-30 minutes | Room Temperature | 8.5 |
Note: The optimal concentration and incubation time may need to be empirically determined for specific applications.
Experimental Protocols
Protocol 1: Quenching of a Protein-Protein Conjugation Reaction
This protocol describes the quenching step following the crosslinking of two proteins using this compound.
Materials:
-
Reaction mixture containing the protein conjugate and unreacted this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Following the incubation period for the conjugation reaction (typically 30 minutes to 2 hours at room temperature or 2 to 4 hours at 4°C), add the Quenching Buffer to the reaction mixture to achieve a final Tris concentration of 20-50 mM.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction mixture for 15 minutes at room temperature to ensure complete quenching of all unreacted PFP esters.
-
Proceed with the purification of the protein conjugate using a desalting column or dialysis to remove the quenched crosslinker, pentafluorophenol byproduct, and excess quenching agent.
Protocol 2: Quenching of a Small Molecule-Protein Conjugation
This protocol is suitable for situations where a small molecule has been activated with this compound and then reacted with a protein.
Materials:
-
Reaction mixture containing the small molecule-protein conjugate and excess this compound.
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
After the desired reaction time for the conjugation, add the 1 M Glycine quenching buffer to the reaction to a final concentration of 50 mM.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Purify the conjugate to remove reaction byproducts and excess reagents.
Visualizations
References
Application Notes and Protocols for Cell Surface Protein Crosslinking with Bis-PEG9-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG9-PFP ester is a homobifunctional, amine-reactive crosslinking reagent designed for the covalent stabilization of protein interactions. Its pentafluorophenyl (PFP) ester reactive groups target primary amines, such as the side chain of lysine residues and the N-termini of proteins, to form stable amide bonds. A key feature of PFP esters is their increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher reaction efficiency in aqueous environments.
The molecule incorporates a hydrophilic polyethylene glycol (PEG) spacer arm (PEG9), which enhances the water solubility of the reagent and the resulting cross-linked complexes. This property is particularly advantageous for maintaining the solubility of proteins and reducing aggregation during the crosslinking procedure. Due to its charged nature, this compound is membrane-impermeable, making it an ideal tool for selectively studying protein-protein interactions on the cell surface. This application note provides detailed protocols for the use of this compound in cell surface protein crosslinking, followed by analysis using mass spectrometry, with a focus on studying signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Chemical Properties and Reaction Scheme
| Property | Value |
| Molecular Formula | C34H40F10O13 |
| Molecular Weight | 846.66 g/mol |
| Spacer Arm Length | ~35.7 Å |
| Reactivity | Primary amines (-NH2) |
| Reactive Groups | Pentafluorophenyl (PFP) esters |
Reaction Scheme:
The PFP esters of this compound react with primary amines on proteins to form a stable amide bond, releasing pentafluorophenol as a byproduct.
Figure 1. Reaction of this compound with primary amines on proteins.
Experimental Protocols
Protocol 1: Cell Surface Protein Crosslinking
This protocol describes the in-situ crosslinking of proteins on the surface of mammalian cells.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cell culture of interest (e.g., A431 cells for EGFR studies)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 80-90%).
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS, pH 8.0. This step is crucial to remove any amine-containing components from the medium that could quench the crosslinking reaction.
-
Resuspend the cells in ice-cold PBS, pH 8.0, to a final concentration of approximately 25 x 10^6 cells/mL.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 250 mM stock solution of this compound in anhydrous DMSO.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive systems or to minimize internalization, the incubation can be performed at 4°C for 2 hours.
-
-
Quenching:
-
Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.
-
-
Cell Lysis and Downstream Analysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with PBS to remove excess quenching buffer.
-
The cross-linked cells are now ready for lysis and subsequent analysis, such as immunoprecipitation followed by SDS-PAGE and Western blotting, or digestion for mass spectrometry analysis.
-
Figure 2. Experimental workflow for cell surface protein crosslinking.
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing cross-linked cell samples for identification of protein-protein interactions by mass spectrometry.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic Acid
-
C18 spin columns for desalting
Procedure:
-
Cell Lysis:
-
Lyse the quenched and washed cell pellet using a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Reduction and Alkylation:
-
To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the lysate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final pH of <3.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer.
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the complex spectra.
-
Illustrative Application: EGFR Dimerization and Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization, which activates its intracellular kinase domain and initiates downstream signaling cascades. Chemical crosslinking can be used to capture this ligand-induced dimerization on the cell surface.
Figure 3. Simplified EGFR signaling pathway initiated by ligand-induced dimerization.
Quantitative Data Presentation (Illustrative)
The following tables present exemplary data that could be obtained from a quantitative crosslinking mass spectrometry experiment using this compound on A431 cells, with and without EGF stimulation.
Table 1: Summary of Crosslinking Mass Spectrometry Analysis
| Condition | Total Spectra | Identified Spectra | Cross-linked Spectra | Unique Cross-linked Peptides | FDR |
| - EGF | 150,234 | 95,678 | 1,234 | 456 | <1% |
| + EGF | 152,456 | 98,765 | 2,567 | 890 | <1% |
Table 2: Selected Identified Inter-protein Cross-links Upon EGF Stimulation
| Protein 1 | Residue 1 | Protein 2 | Residue 2 | Fold Change (+EGF/-EGF) | p-value |
| EGFR | K467 | EGFR | K467 | 8.2 | <0.001 |
| EGFR | K589 | GRB2 | K109 | 5.6 | <0.01 |
| EGFR | K612 | SHC1 | K88 | 4.9 | <0.01 |
| Integrin β1 | K159 | Integrin α2 | K212 | 1.2 | >0.05 |
Note: The data presented in Tables 1 and 2 are for illustrative purposes only and represent typical results from such experiments. Actual results may vary depending on the experimental conditions and instrumentation.
Conclusion
This compound is a valuable tool for the investigation of cell surface protein-protein interactions. Its amine reactivity, resistance to hydrolysis, and hydrophilicity make it well-suited for capturing protein complexes in their native cellular environment. The provided protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the architecture of cell surface protein networks and understanding the dynamic changes that occur in response to stimuli. The combination of this compound crosslinking with modern mass spectrometry techniques provides a powerful approach for advancing our understanding of cellular signaling and for the development of novel therapeutics.
Troubleshooting & Optimization
Troubleshooting low yield in Bis-PEG9-PFP ester conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Bis-PEG9-PFP ester with amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a PFP ester over an NHS ester for conjugation?
A1: Pentafluorophenyl (PFP) esters are significantly less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2][3][4][5] This increased stability of PFP esters leads to more efficient and reliable conjugation reactions, particularly in aqueous buffers.
Q2: What is the optimal pH for conjugating this compound to a primary amine?
A2: The optimal pH range for the reaction between a PFP ester and a primary amine is typically between 7.0 and 9.0. A slightly basic pH (7.2–8.5) is often recommended to ensure that the primary amines on the target molecule are deprotonated and thus more nucleophilic and reactive. However, higher pH can also increase the rate of hydrolysis of the PFP ester, so a balance must be struck.
Q3: Can I use buffers that contain primary amines, such as Tris or glycine?
A3: No, it is crucial to avoid buffers containing primary amines like Tris or glycine. These buffer components will compete with the target molecule for reaction with the PFP ester, which will significantly reduce the conjugation yield. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.
Q4: How should I store and handle the this compound reagent?
A4: Bis-PEG9-PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. It is best to dissolve the reagent in a dry, anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage due to the risk of hydrolysis.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common problem in bioconjugation. This guide provides potential causes and solutions to help you troubleshoot your this compound conjugation reaction.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of PFP Ester | The PFP ester is moisture-sensitive and can hydrolyze if exposed to water. Ensure the reagent is stored properly with a desiccant and brought to room temperature before opening. Use anhydrous solvents to prepare the stock solution. |
| Incorrect Reaction pH | The pH of the reaction buffer is critical. For efficient conjugation to primary amines, the pH should be between 7.0 and 9.0. If the pH is too low, the amines will be protonated and less reactive. If the pH is too high, hydrolysis of the PFP ester will be accelerated. | |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the PFP ester. Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the conjugation. | |
| Suboptimal Molar Ratio of Reactants | An insufficient molar excess of the this compound can lead to low conjugation efficiency. Typically, a 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a good starting point. However, the optimal ratio may need to be determined empirically. | |
| Low Reactant Concentration | Dilute protein solutions may require a greater molar excess of the crosslinker to achieve a sufficient level of conjugation. If possible, increase the concentration of your target molecule. | |
| Short Reaction Time or Low Temperature | The reaction may not have proceeded to completion. Incubation times can range from 30 minutes to overnight. Reactions can be performed at room temperature or 4°C. Consider increasing the reaction time or temperature. | |
| Protein Aggregation | Over-modification | Conjugating too many PEG chains to a protein can sometimes lead to aggregation. Try reducing the molar excess of the this compound in the reaction. |
| Incompatible Buffer Conditions | The conjugation buffer may not be optimal for your specific protein, leading to instability and aggregation. Ensure the pH and salt concentration of the buffer are suitable for your protein. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general guideline for conjugating a this compound to an amine-containing protein.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in a dry, anhydrous organic solvent such as DMSO or DMF to a concentration of 10-100 mM.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess (e.g., 10-fold) of the this compound solution to the stirring protein solution.
-
The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of the protein.
-
-
Incubate the Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring or agitation can improve efficiency.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
-
Characterize the Conjugate:
-
Analyze the conjugate using SDS-PAGE to confirm an increase in molecular weight. Further characterization can be performed using techniques like HPLC or mass spectrometry.
-
Troubleshooting Experiment: Optimizing Molar Ratio
To determine the optimal molar excess of the this compound, you can set up a series of small-scale reactions with varying ratios.
-
Set up parallel reactions with your protein at a constant concentration.
-
In each reaction, add a different molar excess of the this compound (e.g., 5-fold, 10-fold, 20-fold, 50-fold).
-
Incubate all reactions under the same conditions (time, temperature, pH).
-
After the reaction, quench and analyze the products by SDS-PAGE.
-
Compare the band shifts and intensities of the conjugated protein to determine the ratio that provides the best yield without significant aggregation.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical reaction of PFP ester with a primary amine.
References
How to prevent aggregation with Bis-PEG9-PFP ester
Welcome to the technical support center for Bis-PEG9-PFP ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals prevent aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a homobifunctional crosslinker. It contains two pentafluorophenyl (PFP) ester groups at either end of a 9-unit polyethylene glycol (PEG) spacer.[1][2]
-
PFP esters react with primary amines (e.g., lysine residues on proteins) at a pH of 7-9 to form stable covalent amide bonds.[3][4] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters because they are less susceptible to hydrolysis in aqueous buffers, leading to more efficient reactions.[5]
-
The PEG spacer increases the water solubility of the reagent and the resulting conjugate, which helps to reduce the tendency of conjugates to aggregate and can decrease the immunogenicity of the spacer itself.
-
It is often used for creating antibody-drug conjugates (ADCs), linking molecules for PROTACs, and studying protein structures and interactions.
Q2: What are the primary causes of aggregation when using this compound?
A2: Aggregation is a common issue that can arise from several factors during the crosslinking reaction:
-
Over-crosslinking: An excessive molar ratio of the crosslinker to the target molecule can lead to extensive intermolecular crosslinking, where multiple protein molecules are linked together, forming large aggregates.
-
Incorrect Buffer Composition: Using buffers that contain primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester, reducing efficiency and potentially causing unwanted side products.
-
Suboptimal pH: While the reaction occurs between pH 7-9, a pH that is too high (e.g., > 8.5-9.0) can accelerate the rate of PFP ester hydrolysis, reducing its reactivity with the target amine. Conversely, a pH that is too low reduces the availability of non-protonated primary amines, slowing the desired reaction.
-
High Reagent Concentration: Adding the crosslinker too quickly or at a very high concentration can create localized "hot spots" where uncontrolled crosslinking leads to precipitation.
-
Protein Instability: The inherent properties of the protein or molecule being modified are critical. If the protein is unstable or prone to aggregation at the concentration or buffer conditions used, the conjugation process can exacerbate this issue.
-
Presence of Organic Solvents: this compound must be dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. High final concentrations of these solvents (typically >10%) can denature proteins and cause them to aggregate.
Q3: My protein solution became cloudy immediately after adding the dissolved this compound. What happened?
A3: This is likely due to one of two reasons:
-
Precipitation of the Crosslinker: The crosslinker itself may have limited solubility in your aqueous buffer. PFP esters are hydrophobic and if the organic stock solution is added too quickly without vigorous mixing, the crosslinker can precipitate before it has a chance to react.
-
Rapid, Uncontrolled Aggregation: If the concentration of your protein and/or the crosslinker is very high, aggregation can be nearly instantaneous. This is often a result of excessive intermolecular crosslinking.
To resolve this, try adding the crosslinker stock solution dropwise while gently vortexing the protein solution. You can also reduce the initial concentration of both the protein and the crosslinker.
Troubleshooting Guide
If you are experiencing aggregation, use the following guide to diagnose and solve the issue.
| Symptom | Potential Cause | Recommended Solution |
| Solution turns cloudy/precipitates immediately upon adding crosslinker. | 1. Localized high concentration of crosslinker. 2. Protein concentration is too high. 3. Crosslinker precipitated out of solution. | Add the crosslinker stock solution slowly and dropwise to the protein solution while gently stirring or vortexing. Reduce the protein concentration (optimal range is often 0.5-5 mg/mL). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<10%). |
| Aggregation occurs gradually over the course of the reaction. | 1. Molar excess of crosslinker is too high, causing intermolecular crosslinking. 2. Reaction pH is suboptimal, leading to protein instability. 3. Reaction temperature is too high. | Perform a titration experiment to find the optimal molar ratio of crosslinker to protein. Start with a lower molar excess (e.g., 5:1 or 10:1). Optimize the reaction pH within the 7.2-8.5 range. A pH closer to 7.4 may be gentler on the protein, though the reaction will be slower. Run the reaction at a lower temperature (e.g., 4°C) for a longer period (e.g., 2-4 hours or overnight). |
| Low or no yield of the desired conjugate, with starting material remaining. | 1. PFP ester was hydrolyzed before reacting. 2. Buffer contains competing primary amines (e.g., Tris). 3. Reaction pH is too low. | Always prepare the crosslinker stock solution immediately before use in anhydrous DMSO or DMF. Do not store the crosslinker in solution. Use an amine-free buffer such as PBS, HEPES, or Borate. Ensure the reaction buffer pH is between 7.2 and 8.5 to ensure primary amines are sufficiently deprotonated and reactive. |
| Final purified product aggregates upon storage. | 1. The conjugate is less soluble than the starting protein due to changes in surface charge/hydrophobicity. 2. The storage buffer is not optimal. | The PEG9 spacer is designed to prevent this, but if it still occurs, consider adding stabilizing excipients like arginine (50-100 mM) or glycerol (5-20%) to the final storage buffer. Screen different storage buffers (e.g., varying pH and ionic strength) to find one that maximizes the long-term stability of the conjugate. |
Recommended Reaction Conditions
The optimal conditions must be determined empirically for each specific application. Use this table as a starting point for your optimization experiments.
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 – 8.5 | Higher pH increases reaction rate but also hydrolysis. pH 7.2-7.5 is a good starting point for sensitive proteins. |
| Recommended Buffers | PBS, HEPES, Borate, Bicarbonate/Carbonate | Must be free of primary amines. |
| Molar Excess of Crosslinker | 2:1 to 20:1 (Crosslinker:Protein) | Highly dependent on protein concentration and number of available amines. Start with a 10-fold molar excess. |
| Protein Concentration | 0.5 – 5 mg/mL | More dilute protein solutions may require a higher molar excess of the crosslinker. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can reduce aggregation for sensitive proteins. |
| Reaction Time | 30 min – 4 hours (or overnight at 4°C) | Monitor reaction progress to determine the optimal time. |
| Quenching Reagent | 20-50 mM Tris, Glycine, or Hydroxylamine | Add to terminate the reaction by consuming any excess, unreacted PFP esters. |
Experimental Protocols & Visualizations
General Protocol for Protein Crosslinking
This protocol provides a general workflow for crosslinking a protein with this compound.
1. Material Preparation:
- Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-2 mg/mL. Ensure the protein solution is free of any amine-containing substances by dialysis or buffer exchange if necessary.
- Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-100 mM stock solution. The reagent is moisture-sensitive; equilibrate the vial to room temperature before opening to prevent condensation.
- Quenching Buffer: Prepare a 1M Tris-HCl or Glycine solution at pH ~7.5-8.0.
2. Crosslinking Reaction:
- Add the calculated amount of the crosslinker stock solution to the protein solution to achieve the desired molar excess.
- Crucially , add the stock solution slowly while gently mixing to prevent localized high concentrations.
- Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
3. Quenching the Reaction:
- Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.
- Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted PFP ester is deactivated.
4. Purification:
- Remove excess crosslinker, quenched reagent, and reaction byproducts (pentafluorophenol) from the conjugated protein using a desalting column, size exclusion chromatography, or dialysis.
Visualized Workflow for Preventing Aggregation
The following diagram illustrates the key decision points and steps in an experimental workflow designed to minimize aggregation.
PFP Ester Reaction and Aggregation Pathway
This diagram shows the desired reaction pathway versus the undesired aggregation pathway. The key to success is favoring the intramolecular or desired intermolecular reaction over the uncontrolled intermolecular crosslinking that leads to aggregation.
References
Technical Support Center: Purification of Bis-PEG9-PFP Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis-PEG9-PFP ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The purification of this compound conjugates presents several distinct challenges:
-
Product Heterogeneity: The reaction mixture often contains the desired bis-conjugate, mono-conjugates, unreacted starting materials (both the substrate and the this compound), and byproducts from hydrolysis.
-
Hydrolysis of PFP Ester: The pentafluorophenyl (PFP) ester is highly reactive and susceptible to hydrolysis, which can occur before or during the conjugation reaction and purification process. This hydrolysis creates pentafluorophenol and the corresponding carboxylic acid of the PEG linker, adding to the complexity of the mixture.[1][2]
-
Separation of Similar Species: Differentiating between the mono- and bis-conjugates can be particularly challenging due to their similar physicochemical properties.[3]
-
Detection: Polyethylene glycol (PEG) lacks a strong UV chromophore, making detection by standard HPLC-UV methods difficult unless the conjugated molecule is UV-active.[4]
Q2: Which chromatographic techniques are most effective for purifying these conjugates?
High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique for purifying PEGylated molecules. The most effective modes are:
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is highly effective for separating PEGylated conjugates from unreacted proteins or peptides and can also resolve positional isomers.[]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is particularly useful for removing unreacted, low-molecular-weight PEG linkers and other small molecule impurities. However, its ability to separate species that are close in size, such as mono- and bis-conjugates of large molecules, can be limited.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of a neutral PEG chain can shield the charges on a protein or peptide, altering its interaction with the IEX resin. This change in charge can be exploited to separate the native molecule from the PEGylated conjugates.
Q3: How can I monitor the purity of my conjugate during and after purification?
Several analytical techniques can be employed:
-
HPLC with UV Detection: If your target molecule has a UV chromophore, this is a straightforward method to monitor the separation.
-
HPLC with Universal Detectors: For conjugates lacking a strong chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are highly recommended as they can detect non-volatile analytes like PEG.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the most definitive method. It provides the molecular weights of the species in your mixture, allowing for unambiguous identification of the desired conjugate, starting materials, and byproducts.
Purification Method Selection
The choice of purification method depends on the properties of the conjugated molecule and the primary impurities to be removed.
| Purification Method | Principle | Best For Removing | Potential Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Unreacted protein/peptide, mono- vs. bis-conjugates, positional isomers | Can be denaturing for some proteins; requires organic solvents. |
| Size-Exclusion Chromatography (SEC) | Separation by size (hydrodynamic radius) | Unreacted PEG linker, small molecule byproducts (e.g., hydrolyzed PFP) | Low resolution for species of similar size; not effective for separating positional isomers. |
| Ion-Exchange Chromatography (IEX) | Separation by net charge | Unreacted charged biomolecules from neutral PEG-conjugates | The "charge shielding" effect of PEG can reduce resolution, especially for highly PEGylated species. |
| Dialysis / Ultrafiltration | Separation by molecular weight cutoff | Unreacted PEG linker and small byproducts from large protein conjugates | Inefficient for small molecule conjugates; potential for product loss due to non-specific binding to the membrane. |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
Issue 1: Low Yield of the Desired Bis-Conjugate
| Symptom | Possible Cause | Troubleshooting Steps |
| Major peak corresponds to the starting material. | Inefficient conjugation reaction. | - Optimize Reaction pH: PFP esters react with primary amines at a pH of 7-9. Ensure your reaction buffer is within this range and free of primary amines (e.g., Tris). - Check Reagent Quality: this compound is moisture-sensitive. Use fresh, anhydrous DMSO or DMF to dissolve the reagent immediately before use. Do not prepare stock solutions for storage. - Increase Molar Excess: A 10- to 50-fold molar excess of the crosslinker may be necessary, especially in dilute solutions. |
| Multiple peaks observed, with low intensity for the desired product. | Hydrolysis of the PFP ester. | - Minimize Water Exposure: Use anhydrous solvents and handle the solid reagent in a dry environment. Equilibrate the vial to room temperature before opening to prevent condensation. - Reaction Time and Temperature: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours to balance conjugation and hydrolysis rates. |
| Product loss during purification. | Adsorption to the column or membrane. | - Modify Mobile Phase (RP-HPLC): Add ion-pairing agents or adjust the organic solvent content. - Change Column Chemistry: Try a different stationary phase (e.g., C8 instead of C18). - Membrane Choice (Dialysis): Use membranes with low protein binding properties (e.g., regenerated cellulose). |
Issue 2: Co-elution of Desired Product with Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad peaks in HPLC chromatogram. | Polydispersity of PEG or non-optimal chromatographic conditions. | - Use Monodisperse PEG: While PEG9 is discrete, ensure the starting material is of high purity. - Optimize HPLC Method: Adjust the gradient slope, flow rate, or column temperature. Increasing temperature can sometimes improve peak shape for PEGylated molecules. |
| Inability to separate mono- and bis-conjugates. | Insufficient resolution of the purification method. | - RP-HPLC: Employ a shallower gradient to improve separation. Consider a longer column or one with a smaller particle size. - IEX: The charge difference between mono- and bis-conjugates may be subtle. Optimize the pH and salt gradient to maximize this difference. |
| Presence of small molecule peaks in the final product. | Inefficient removal of hydrolyzed PFP ester or other byproducts. | - Add a Quenching Step: After the reaction, add an amine-containing buffer (e.g., Tris or glycine) to react with any remaining PFP esters. - Use SEC: A desalting or SEC column is highly effective for removing small molecule impurities post-reaction and prior to high-resolution purification. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Conjugate
This protocol provides a starting point and will likely require optimization based on the specific properties of the conjugated molecule.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a relevant wavelength for the conjugated molecule (e.g., 220 nm for peptides, 280 nm for proteins). If the conjugate is not UV-active, use an ELSD or CAD.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: Gradient back to 5% B
-
45-55 min: Re-equilibration at 5% B
-
-
Injection: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., Mobile Phase A or DMSO) and inject.
-
Fraction Collection: Collect fractions based on the elution profile and analyze using LC-MS to identify the desired product.
Protocol 2: Removal of Unreacted Linker using Size-Exclusion Chromatography (Desalting)
-
Column: Choose a desalting column (e.g., G-25) with a suitable molecular weight cutoff that will exclude your conjugate while retaining the smaller this compound (MW: 846.66 g/mol ) and its hydrolysis byproducts.
-
Mobile Phase: A buffer in which your conjugate is stable and soluble (e.g., Phosphate-Buffered Saline, PBS).
-
Equilibration: Equilibrate the column with at least 5 column volumes of the mobile phase.
-
Sample Loading: Apply your crude reaction mixture to the column. The sample volume should not exceed the manufacturer's recommendation (typically ~25-30% of the column bed volume).
-
Elution: Elute with the mobile phase. The purified conjugate will be in the void volume (the first fractions to elute). The smaller impurities will be retained and elute later.
-
Monitoring: Monitor the elution using UV absorbance at 280 nm if your conjugate is a protein.
Visualizations
Caption: General purification workflow for this compound conjugates.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bis-PEG9-PFP Ester to Protein Molar Ratios
Welcome to the technical support center for optimizing protein conjugation with Bis-PEG9-PFP ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal and reproducible results in their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a homobifunctional, PEGylated crosslinking reagent.[1][2][3] It contains two pentafluorophenyl (PFP) ester reactive groups at either end of a 9-unit polyethylene glycol (PEG) spacer.[2][3] PFP esters react with primary and secondary amine groups, such as the ε-amino group of lysine residues and the N-terminus of a protein, to form stable, covalent amide bonds. This reaction is efficient in aqueous solutions, and PFP esters are generally less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to more efficient conjugation reactions.
Q2: What is the recommended starting molar ratio of this compound to protein?
A2: The optimal molar ratio is highly dependent on the specific protein (e.g., its concentration and the number of accessible lysine residues) and the desired outcome of the experiment (e.g., intramolecular crosslinking vs. intermolecular conjugation). It is crucial to perform small-scale trial reactions to determine the ideal ratio for your specific application. However, a common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein.
Q3: What are the optimal reaction conditions (pH, buffer, temperature)?
A3: Optimal conditions are key to a successful conjugation. The reaction is typically most efficient at a pH between 7.2 and 8.5. It is critical to use an amine-free buffer, such as phosphate, bicarbonate, borate, or HEPES, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the PFP ester. The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
Q4: How should I prepare the this compound for the reaction?
A4: this compound is moisture-sensitive. The vial should be equilibrated to room temperature before opening to prevent moisture condensation. The reagent should be dissolved in an anhydrous organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), immediately before use. Do not prepare and store stock solutions, as the PFP ester moiety readily hydrolyzes and becomes non-reactive.
Q5: What is the Degree of Labeling (DOL) and why is it important?
A5: The Degree of Labeling (DOL), also known as the degree of substitution, represents the average number of crosslinker molecules conjugated to a single protein molecule. Determining the DOL is critical for ensuring the consistency and reproducibility of your experiments. An insufficient DOL may result in a low yield of the desired conjugate, while an excessively high DOL can lead to protein aggregation, loss of function, or non-specific labeling.
Q6: How can I analyze the result of the conjugation reaction?
A6: The success of the conjugation can be assessed using several methods. SDS-PAGE analysis will show an increase in the molecular weight of the protein, which may appear as a band shift or smear depending on the extent of labeling. Mass spectrometry (MS) or LC-MS can be used to confirm the mass shift corresponding to the covalent addition of the linker. For a more quantitative assessment of PEGylation, techniques like HPLC and proton NMR spectroscopy can also be employed.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
-
Symptom: No significant band shift on SDS-PAGE, or analysis by MS/HPLC shows a large peak for the unmodified protein.
| Possible Cause | Recommended Action |
| Hydrolyzed PFP Ester Reagent | The PFP ester is highly sensitive to moisture. Always allow the reagent vial to warm to room temperature before opening. Use fresh, high-quality anhydrous DMSO or DMF to dissolve the reagent immediately before adding it to the reaction. Do not store the reagent in solution. |
| Presence of Competing Amines in Buffer | Buffers like Tris or glycine contain primary amines that will compete with the target protein. Ensure your protein is in an amine-free buffer such as PBS, HEPES, or borate. If necessary, perform a buffer exchange using a desalting column or dialysis prior to the reaction. |
| Suboptimal Reaction pH | The reaction is pH-dependent. At a pH below 7, the target amine groups on the protein are protonated and less nucleophilic, reducing reaction efficiency. Verify that the reaction buffer pH is within the optimal 7.2-8.5 range. |
| Insufficient Molar Ratio of Crosslinker | The molar excess of the PFP ester may be too low to achieve the desired level of labeling. Perform a titration experiment, testing a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1 of linker to protein) to find the optimal concentration. |
| Low Protein Concentration | Dilute protein solutions can lead to inefficient reactions and favor hydrolysis of the PFP ester. For best results, ensure the protein concentration is at least 0.5-1 mg/mL. |
Problem: Protein Precipitation During or After Reaction
-
Symptom: The solution becomes cloudy or a visible precipitate forms after the addition of the this compound solution.
| Possible Cause | Recommended Action |
| High Concentration of Organic Solvent | Adding a large volume of the PFP ester stock (dissolved in DMSO/DMF) can denature the protein. Keep the final concentration of the organic solvent below 10% of the total reaction volume. |
| Protein Aggregation due to Over-Crosslinking | Using a very high molar excess of the bifunctional crosslinker can lead to extensive intermolecular crosslinking, resulting in insoluble aggregates. Reduce the molar ratio of the PFP ester in the reaction. Add the PFP ester solution slowly to the protein solution while gently stirring to ensure rapid and even mixing. |
Data & Reaction Parameters
Table 1: Recommended Starting Molar Ratios
| Application | Molar Ratio (Linker : Protein) | Notes |
| General Protein Labeling | 10:1 to 50:1 | A good starting range for optimization. |
| Antibody Labeling | 5:1 to 20:1 | Often sufficient for antibodies. |
| Peptide Labeling | 10:1 to 100:1 | Peptides may require a higher excess. |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with ester stability. Below pH 7.2, amines are protonated; above 8.5, hydrolysis increases significantly. |
| Buffer System | PBS, HEPES, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine) to avoid competing reactions. |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature allows for shorter reaction times (30-60 min); 4°C can be used for longer incubations (2h - overnight) with sensitive proteins. |
| Protein Conc. | 0.5 - 5 mg/mL | Higher concentrations improve reaction kinetics and minimize hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a general guideline. Optimization is required for each specific protein and application.
-
Prepare the Protein Solution:
-
Dissolve or exchange your protein into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-2 mg/mL.
-
Ensure the protein solution is free of any substances containing primary amines.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in fresh, anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). Note: Do not store this solution.
-
-
Initiate the Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess.
-
For best results, add the ester solution slowly while gently vortexing or stirring the protein solution. Ensure the final DMSO/DMF concentration does not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer with primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted crosslinker and byproducts by subjecting the reaction mixture to dialysis or gel filtration using a desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Protocol 2: Analysis of Conjugation by SDS-PAGE
-
Prepare samples of the unlabeled protein (control) and the purified conjugated protein.
-
Denature the samples by boiling in SDS-PAGE loading buffer.
-
Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
Analysis: A successful conjugation will result in an increase in the molecular weight of the protein, visible as a band that has shifted to a higher position on the gel compared to the unlabeled control. The presence of multiple bands or a smear may indicate varying degrees of labeling.
Visualizations
Caption: Reaction scheme for protein conjugation with this compound.
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Impact of reaction time and temperature on Bis-PEG9-PFP ester conjugation
Welcome to the technical support center for Bis-PEG9-PFP ester conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this compound conjugation?
A1: The optimal temperature for this compound conjugation depends on the stability of the molecules being conjugated. For many proteins and biomolecules, the reaction can be carried out at room temperature (20–25°C) for 1–4 hours.[1] For more sensitive biomolecules, performing the reaction at 4°C overnight is a common alternative.[1] Some protocols also suggest incubating at 37°C for 30 minutes.[2][3]
Q2: How does reaction time affect the efficiency of the conjugation?
A2: Reaction time is a critical parameter that influences conjugation efficiency. Generally, a longer reaction time allows for more complete conjugation. A typical timeframe is 30 minutes to 2 hours at room temperature.[4] However, extending the reaction time indefinitely is not always beneficial, as the competing hydrolysis of the PFP ester can become more significant over time, especially at higher pH. While reactions are often complete within the specified time, allowing them to proceed for several hours or overnight is usually not harmful.
Q3: What is the recommended pH for the reaction buffer?
A3: PFP esters react with primary amines optimally at a pH range of 7 to 9. A commonly used pH is between 7.2 and 8.5. It is important to avoid lower pH levels, as the amine groups on the target molecule will be protonated and thus less reactive. Conversely, pH values above 8.5 can significantly increase the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.
Q4: Which buffers should I use for the conjugation reaction?
A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the PFP ester. Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate/bicarbonate, HEPES, and borate buffers. Buffers containing Tris or glycine must be avoided. If your sample is in an incompatible buffer, a buffer exchange step through dialysis or desalting is necessary.
Q5: How should I prepare and handle the this compound reagent?
A5: Bis-PEG9-PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant. Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation. The reagent is not readily soluble in aqueous buffers and should first be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is not recommended to prepare stock solutions for long-term storage as the PFP ester moiety readily hydrolyzes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Reaction time is too short. | Increase the incubation time. Try incubating for up to 4 hours at room temperature or overnight at 4°C. |
| Reaction temperature is too low. | If your biomolecule is stable at higher temperatures, consider increasing the incubation temperature to room temperature or even 37°C for a shorter period (e.g., 30 minutes). | |
| Incorrect buffer pH. | Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will render the amines unreactive, while a pH that is too high will accelerate hydrolysis of the PFP ester. | |
| Hydrolysis of the PFP ester. | This can be caused by moisture in the reagent or a prolonged reaction at high pH. Always use fresh, properly stored reagent and consider optimizing the reaction time and pH to minimize hydrolysis. PFP esters are generally more stable against hydrolysis than NHS esters. | |
| Protein Precipitation During or After Conjugation | High concentration of organic solvent. | The final concentration of the organic solvent (DMSO or DMF) used to dissolve the PFP ester should ideally be less than 10% of the total reaction volume. |
| High degree of conjugation. | Over-conjugation can alter the protein's properties and lead to precipitation. Try reducing the molar excess of the this compound or decreasing the reaction time. | |
| Lack of Reproducibility | Inconsistent reagent activity. | Due to its moisture sensitivity, the activity of the PFP ester can vary if not handled properly. Always allow the vial to reach room temperature before opening and prepare the solution immediately before use. |
| Variations in reaction time or temperature. | Minor differences in incubation time or temperature can lead to variability. Use a reliable incubator or water bath and a timer to ensure consistency between experiments. |
Data on Reaction Parameters
The following table provides illustrative data on how reaction temperature and time can influence the conjugation efficiency of a model protein with this compound. Note that these are representative values and the optimal conditions should be determined empirically for each specific application.
| Temperature (°C) | Reaction Time (minutes) | Molar Ratio (Ester:Protein) | Hypothetical Conjugation Efficiency (%) |
| 4 | 120 | 10:1 | 65 |
| 4 | Overnight (720) | 10:1 | 85 |
| 25 (Room Temp) | 30 | 10:1 | 70 |
| 25 (Room Temp) | 60 | 10:1 | 80 |
| 25 (Room Temp) | 120 | 10:1 | 90 |
| 37 | 30 | 10:1 | 92 |
| 37 | 60 | 10:1 | 88 (slight decrease possibly due to hydrolysis) |
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
1. Preparation of Biomolecule Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM PBS, pH 7.2–8.5) at a concentration of 0.5–5 mg/mL.
-
If your protein is in a buffer containing primary amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
2. Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10–100 mM stock solution.
3. Conjugation Reaction:
-
Slowly add the dissolved this compound solution to the biomolecule solution while gently stirring. The molar ratio of PFP ester to the amine-containing molecule typically ranges from 2:1 to 10:1, but may require optimization.
-
Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight. Alternatively, incubate at 37°C for 30 minutes.
4. Quenching the Reaction (Optional):
-
To stop the reaction, you can add a buffer containing a primary amine, such as Tris, to a final concentration of 20-50 mM.
5. Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Factors influencing conjugation vs. hydrolysis pathways.
References
Hydrolysis of Bis-PEG9-PFP ester and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bis-PEG9-PFP ester, focusing on the critical issue of hydrolysis and strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a homobifunctional crosslinker. It features two pentafluorophenyl (PFP) ester groups at either end of a 9-unit polyethylene glycol (PEG) spacer.[1][2] Its primary application is in bioconjugation, where it covalently links molecules containing primary or secondary amine groups, such as proteins, peptides, and other biomolecules, to form stable amide bonds.[3][4] It is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand and an E3 ligase ligand.[5]
Q2: What is hydrolysis in the context of this compound and why is it a concern?
A2: Hydrolysis is a chemical reaction in which a water molecule cleaves one or both of the PFP ester groups on the this compound, converting them into non-reactive carboxylic acid groups. This is a significant concern because the hydrolyzed product is incapable of reacting with amine groups, thus rendering the crosslinker ineffective for conjugation experiments. Hydrolysis is the primary competing reaction during aqueous bioconjugation procedures.
Q3: How does the stability of PFP esters compare to NHS esters?
A3: PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability makes PFP esters a more efficient choice for bioconjugation reactions, particularly in aqueous buffers where the risk of hydrolysis is present. One study indicated that a PFP ester was approximately six times more stable than its corresponding NHS ester in an aqueous solution.
Troubleshooting Guide: Hydrolysis of this compound
This guide addresses common issues related to the hydrolysis of this compound during experimental workflows.
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the this compound | 1. Verify proper storage: Ensure the reagent is stored at -20°C with a desiccant and protected from moisture. 2. Fresh reagent solution: Prepare the this compound solution in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use. Do not store the reagent in solution. 3. Optimize reaction pH: Conduct the conjugation reaction within the optimal pH range of 7.2-8.5. Higher pH increases the rate of hydrolysis. 4. Use amine-free buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the target molecule for reaction with the PFP ester. Recommended buffers include phosphate, carbonate/bicarbonate, HEPES, and borate. |
| Inconsistent conjugation results between experiments | Variable levels of hydrolysis due to environmental factors | 1. Control moisture: Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation. 2. Standardize solution preparation: Use anhydrous grade solvents for preparing the stock solution. 3. Consistent reaction time: Adhere to a consistent incubation time for your conjugation reaction. Prolonged reaction times can lead to increased hydrolysis. |
| Need to confirm reagent activity | Suspected hydrolysis of the stored reagent | 1. Perform a small-scale test reaction: Before a large-scale experiment, conduct a small test conjugation with a model amine-containing molecule and analyze the product using techniques like LC-MS to confirm the reactivity of the this compound. 2. Analytical characterization: Use analytical methods such as HPLC or LC-MS to check for the presence of the hydrolyzed carboxylic acid form of the linker in your stock reagent. |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation with this compound
This protocol provides a general workflow for conjugating an amine-containing protein with this compound.
Materials:
-
This compound
-
Amine-containing protein
-
Amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purify the Conjugate: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.
Protocol 2: Monitoring Hydrolysis of this compound by HPLC
This protocol allows for the quantification of the rate of hydrolysis of this compound under specific buffer conditions.
Materials:
-
This compound
-
Buffer of interest (e.g., 0.1 M sodium phosphate at various pH values)
-
Anhydrous DMSO or DMF
-
HPLC system with a C18 column and UV detector
-
Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
Procedure:
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Dilute an aliquot of the stock solution into the buffer of interest at a defined temperature (e.g., 25°C) to a final concentration suitable for HPLC analysis.
-
Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), inject a sample onto the HPLC system.
-
HPLC Analysis: Use a gradient elution method to separate the intact this compound from its hydrolyzed product. Monitor the elution profile at an appropriate wavelength (e.g., 260 nm).
-
Data Analysis: Determine the peak area of the intact this compound at each time point. Plot the natural logarithm of the peak area versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Data Presentation
Table 1: Factors Influencing the Rate of Hydrolysis of this compound
| Factor | Effect on Hydrolysis Rate | Recommendation |
| pH | Increases with increasing pH. | Maintain pH in the lower end of the effective range for conjugation (pH 7.2-7.5) to minimize hydrolysis. |
| Temperature | Increases with increasing temperature. | Perform conjugation at room temperature or 4°C for sensitive molecules. Avoid elevated temperatures unless necessary for the reaction. |
| Buffer Composition | Buffers with nucleophilic components (e.g., Tris, glycine) can react with the PFP ester. | Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate. |
| Presence of Water | Essential for the hydrolysis reaction. | Store the reagent under dry conditions and use anhydrous solvents for stock solution preparation. |
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. broadpharm.com [broadpharm.com]
- 4. 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters [scielo.org.za]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Biomolecules after conjugation with Bis-PEG9-PFP ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted Bis-PEG9-PFP ester from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a homobifunctional, PEGylated crosslinker used for covalently linking molecules that contain primary amine groups.[1] The pentafluorophenyl (PFP) esters at each end of the molecule react with amines to form stable amide bonds.[1][2] PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[3] The polyethylene glycol (PEG) spacer is hydrophilic and increases the water solubility of the molecule and the resulting conjugate.
Q2: Why is it necessary to remove unreacted this compound?
For most applications, such as the development of antibody-drug conjugates (ADCs) or other protein biotherapeutics, product purity is critical. Unreacted crosslinker can lead to several issues:
-
Undefined Product: The presence of free crosslinker means the final product is a heterogeneous mixture, complicating downstream analysis and characterization.
-
Potential for Side Reactions: Residual reactive PFP esters could react with other molecules during storage or application, leading to unintended and potentially immunogenic conjugates.
-
Analytical Interference: The unreacted crosslinker can interfere with analytical techniques used to characterize the final product, such as HPLC or mass spectrometry.
Q3: What are the primary methods for removing unreacted this compound?
The most effective methods for removing the relatively small this compound from a much larger conjugated product (e.g., a protein or antibody) are based on size differences. The two most common and effective techniques are:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their hydrodynamic radius. Larger molecules (the desired conjugate) elute first, while smaller molecules like the unreacted crosslinker are retained by the porous beads of the chromatography resin and elute later. SEC is highly effective for removing small molecules and for buffer exchange.
-
Dialysis / Diafiltration: This method uses a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) to separate molecules. The sample is placed inside a dialysis bag or device, and the smaller unreacted crosslinker diffuses out into a large volume of buffer (the dialysate), while the larger conjugate is retained.
Q4: How do I choose between Size Exclusion Chromatography and Dialysis?
The choice between SEC and dialysis depends on factors like sample volume, required purity, speed, and available equipment.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Diafiltration |
| Speed | Fast (typically 30-60 minutes) | Slow (can take several hours to overnight with multiple buffer changes) |
| Resolution | High; can separate monomers, dimers, and aggregates in addition to removing small molecules. | Low; primarily removes small molecules based on MWCO. Cannot separate aggregates from monomer. |
| Sample Volume | Can be adapted for various scales, but large volumes may require large columns and systems. | Excellent for a wide range of volumes, from microliters to liters. |
| Dilution | Sample is diluted during the run. | Sample volume may increase slightly. |
| Buffer Exchange | Excellent; the product is eluted directly into the desired final buffer. | Excellent; the final product will be in the dialysate buffer. |
| Equipment | Requires a chromatography system (e.g., FPLC or HPLC). | Requires only dialysis tubing/cassettes and a stir plate. |
Q5: Is it necessary to quench the reaction before purification?
Yes, it is highly recommended to quench the reaction before purification. PFP esters, while reactive, can persist in the reaction mixture. Adding a quenching reagent with a primary amine, such as Tris or glycine, will react with and neutralize any remaining PFP esters. This prevents the unreacted crosslinker from reacting with your purification column (e.g., an amine-functionalized resin) or your product during the purification and storage process.
Troubleshooting Guide
Problem 1: I see a peak corresponding to the unreacted crosslinker in my analytical SEC after purification.
| Possible Cause | Suggested Solution |
| Inefficient Dialysis | Extend Dialysis Time: Ensure dialysis proceeds long enough for equilibrium to be reached. This may take several hours or require an overnight incubation. Increase Buffer Volume: Use a significantly larger volume of dialysis buffer relative to your sample volume (e.g., 1000:1 ratio). Perform Multiple Buffer Changes: Replace the dialysis buffer 2-3 times to maintain the concentration gradient and drive the diffusion of the small molecule out of the sample. Check MWCO: Ensure the Molecular Weight Cut-Off (MWCO) of your dialysis membrane is appropriate. |
| Poor SEC Resolution | Optimize Column Choice: Select an SEC column with a fractionation range appropriate for separating your large product from the ~847 Da crosslinker. Resins like Sephadex™ G-25 are excellent for this type of group separation. Reduce Sample Volume: Overloading the column can lead to poor separation. As a rule of thumb, the sample volume should not exceed 5-10% of the total column volume. Optimize Flow Rate: Running the column too fast can decrease resolution. Consult the column manufacturer's guidelines for the optimal flow rate. |
| Reaction Not Quenched | The unreacted crosslinker may be reacting with the product or column during purification, leading to complex chromatograms. Ensure the quenching step is performed effectively (e.g., add 20-50mM Tris and incubate for at least 15 minutes) before any purification procedure. |
Problem 2: My protein/biomolecule has precipitated after the reaction or during purification.
| Possible Cause | Suggested Solution |
| Change in Solubility | PEGylation can sometimes alter the solubility characteristics of a protein. The crosslinking reaction itself, often performed in buffers containing organic co-solvents like DMSO or DMF, can also lead to precipitation when the solvent environment changes. |
| Incorrect Buffer Conditions | Check pH and Salt Concentration: Ensure the pH of your purification buffer is appropriate for your protein's stability. Sometimes, adding or adjusting the salt concentration (e.g., 150 mM NaCl) can help maintain solubility. Add Excipients: Consider adding stabilizing excipients to your buffer, such as glycerol (5-10%), arginine, or a non-ionic detergent (e.g., Tween-20) to prevent aggregation. |
Problem 3: The yield of my final conjugated product is very low.
| Possible Cause | Suggested Solution |
| Product Loss During Purification | Non-specific Binding: Your protein conjugate might be binding to the purification materials (e.g., dialysis membrane or SEC column). Pre-condition the column or membrane according to the manufacturer's protocol. Consider adding a small amount of a non-ionic detergent to your buffer to minimize hydrophobic interactions. |
| Stringent Purification Conditions | If using other chromatography steps (like ion exchange) in addition to size-based separation, your elution conditions might be too harsh, leaving the product on the column. |
| Precipitation | As mentioned in Problem 2, protein precipitation will lead to a significant loss of product. Ensure your buffer conditions are optimized for solubility throughout the purification process. |
Experimental Protocols & Data
Key Reagent Data
A summary of the properties of this compound is provided below for reference during purification planning.
| Property | Value | Source(s) |
| Molecular Weight | ~846.7 g/mol (Da) | |
| Reactivity | Reacts with primary amines (-NH₂) at pH 7-9 to form stable amide bonds. | |
| Spacer Arm | 35.8 Å | |
| Solubility | Must first be dissolved in an organic solvent (e.g., DMSO, DMF) before addition to aqueous buffers. |
Protocol 1: Removal by Size Exclusion Chromatography (SEC)
This protocol is a general guideline for removing unreacted this compound using a desalting or gel filtration column.
-
Quench Reaction: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Column Selection: Choose an SEC column with a fractionation range suitable for separating molecules >5 kDa from small molecules <1.5 kDa. Examples include Sephadex™ G-25 or equivalent desalting columns.
-
Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of your desired final buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the quenched reaction mixture to the column. The sample volume should ideally be less than 10% of the column's total volume.
-
Elution: Elute the sample with the equilibration buffer at the manufacturer's recommended flow rate.
-
Fraction Collection: The larger, conjugated product will elute first in the void volume, while the smaller, unreacted crosslinker and quenching agent will be retained and elute later. Monitor the elution using UV absorbance at 280 nm and collect the initial protein peak.
Protocol 2: Removal by Dialysis
This protocol provides a general method for removing the unreacted crosslinker via dialysis.
-
Quench Reaction: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the crosslinker (847 Da) but much smaller than your product. For a typical antibody (~150 kDa), a 10K or 20K MWCO membrane is suitable. A general rule is that the MWCO should be at least 10-20 times larger than the molecule you want to remove and at least half the size of the molecule you want to retain.
-
Sample Preparation: Transfer the quenched reaction mixture into the dialysis cassette or tubing.
-
Dialysis: Place the sealed dialysis device into a large beaker containing the desired final buffer (dialysate). The dialysate volume should be at least 500-1000 times the sample volume. Stir the buffer gently on a stir plate.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. For maximum removal efficiency, change the dialysate with fresh buffer and repeat the process two more times, or leave overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis device.
Visualized Workflows
The following diagrams illustrate the general workflows for the purification methods described.
Caption: Workflow for removal of unreacted crosslinker using Size Exclusion Chromatography (SEC).
Caption: Workflow for removal of unreacted crosslinker using Dialysis.
References
- 1. This compound, 1334170-00-1 | BroadPharm [broadpharm.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Technical Support Center: Characterization of PEGylated Proteins
Welcome to the technical support center for the characterization of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of analyzing these important biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing PEGylated proteins?
A1: The characterization of PEGylated proteins presents several analytical challenges stemming from the properties of both the protein and the attached polyethylene glycol (PEG) chain.[1][2][3][4][5] Key challenges include:
-
Heterogeneity: PEGylation reactions often result in a heterogeneous mixture of products. This includes proteins with varying numbers of PEG chains attached (degree of PEGylation), as well as different positional isomers where PEG is attached to different sites on the protein. The inherent polydispersity of the PEG polymer itself further contributes to the heterogeneity of the final product.
-
Determining the Degree of PEGylation: Accurately quantifying the average number of PEG molecules conjugated to each protein is crucial for ensuring product consistency and efficacy.
-
Identifying PEGylation Sites: Pinpointing the specific amino acid residues where the PEG chains are attached is essential for understanding the impact of PEGylation on protein structure and function.
-
Protein Aggregation: The PEGylation process can sometimes induce protein aggregation, which is a critical quality attribute to monitor as it can impact product safety and efficacy.
-
Analytical Method Development: The unique properties of PEGylated proteins, such as their increased size and potential for multiple charge states, require specialized analytical methods and can complicate data interpretation.
Q2: Which analytical techniques are most commonly used for characterizing PEGylated proteins?
A2: A multi-faceted approach employing a combination of orthogonal analytical techniques is typically required for the comprehensive characterization of PEGylated proteins. The most common methods include:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and is useful for analyzing the size distribution of PEGylated proteins and detecting aggregation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be used to separate different PEGylated species.
-
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the PEGylated protein, the degree of PEGylation, and for identifying PEGylation sites. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are frequently used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the protein's higher-order structure and can be used to confirm that the protein's conformation has not been adversely affected by PEGylation. It is also a powerful tool for quantifying the degree of PEGylation.
-
Dynamic Light Scattering (DLS): DLS is used to measure the size of the PEGylated protein in solution and to assess for the presence of aggregates.
Q3: How does PEGylation affect a protein's structure and function?
A3: PEGylation can significantly impact a protein's physicochemical and biological properties. The covalent attachment of PEG chains increases the protein's hydrodynamic size, which can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulating half-life. This "shielding" effect can also reduce the protein's immunogenicity. However, the attached PEG can also sterically hinder the protein's active site or binding interfaces, potentially leading to a decrease in its biological activity in vitro. The extent of this effect depends on the size and location of the attached PEG. NMR and other structural biology techniques can be used to assess the impact of PEGylation on the protein's higher-order structure.
Troubleshooting Guides
Issue 1: Difficulty in Separating PEGylated Species by Chromatography
Question: My SEC/RP-HPLC chromatogram shows poor resolution between the un-PEGylated protein, free PEG, and different PEGylated forms. What can I do to improve the separation?
Answer:
Poor resolution in chromatographic separation of PEGylated proteins is a common issue. Here are some troubleshooting steps:
For Size Exclusion Chromatography (SEC):
-
Optimize Column Selection: Ensure the chosen SEC column has an appropriate pore size for the molecular weight range of your PEGylated protein. The hydrodynamic radii of the different species must be sufficiently different for effective separation.
-
Adjust Mobile Phase Composition: Modifying the ionic strength or pH of the mobile phase can sometimes alter the hydrodynamic volume of the proteins and improve separation.
-
Employ a 2D-LC Approach: A two-dimensional liquid chromatography (2D-LC) system can provide enhanced resolution. The first dimension can be an SEC separation, followed by trapping the fraction of interest and injecting it onto a second-dimension column, such as a reversed-phase column.
For Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Gradient Optimization: Adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting species.
-
Temperature Control: Increasing the column temperature can improve peak shape and recovery for large, hydrophobic molecules like PEGylated proteins.
-
Ion-Pairing Agents: For charged proteins, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.
Experimental Protocol: Two-Dimensional Liquid Chromatography (2D-LC) for PEGylated Protein Analysis
This protocol outlines a general approach for setting up a 2D-LC system for separating a PEGylated protein from its unreacted components.
Materials:
-
2D-LC system with two pumps, a column switching valve, and two detectors (e.g., UV and Charged Aerosol Detector - CAD)
-
SEC column suitable for the molecular weight of the protein
-
Reversed-phase C8 or C4 column
-
Mobile Phase A (SEC): e.g., Phosphate-buffered saline (PBS)
-
Mobile Phase B (RP-HPLC): e.g., 0.1% TFA in Water
-
Mobile Phase C (RP-HPLC): e.g., 0.1% TFA in Acetonitrile
-
Sample: PEGylation reaction mixture
Methodology:
-
First Dimension (SEC):
-
Equilibrate the SEC column with Mobile Phase A.
-
Inject the PEGylation reaction mixture onto the SEC column.
-
Monitor the elution profile with the UV detector. The PEGylated protein, being larger, should elute first, followed by the un-PEGylated protein and then the free PEG.
-
-
Fraction Trapping:
-
Use the column switching valve to divert the eluent containing the species of interest (e.g., the PEGylated protein peak or the free PEG peak) into a sample loop to trap the fraction.
-
-
Second Dimension (RP-HPLC):
-
Switch the valve to introduce the trapped fraction onto the equilibrated reversed-phase column.
-
Apply a gradient of Mobile Phase B and C to elute the components.
-
Monitor the elution with both UV and CAD detectors. The CAD is particularly useful for detecting PEG, which lacks a strong UV chromophore.
-
Logical Workflow for 2D-LC Separation
Caption: Workflow for 2D-LC analysis of PEGylated proteins.
Issue 2: Complex and Uninterpretable Mass Spectra
Question: My ESI-MS spectrum of the PEGylated protein is very complex with overlapping charge states, making it difficult to determine the molecular weight. How can I simplify the spectrum?
Answer:
The polydispersity of PEG and the multiple charge states of the protein can lead to highly congested ESI-MS spectra. Here are some strategies to simplify the spectra:
-
Use of Charge-Stripping Agents: Post-column addition of a charge-stripping agent, such as triethylamine (TEA), can reduce the charge state of the ions, leading to a less congested spectrum with signals shifted to a higher m/z range.
-
Optimize Instrument Settings: Fine-tuning the desolvation temperature and voltages in the ion source can sometimes improve spectral quality.
-
Deconvolution Software: Utilize specialized deconvolution software designed for complex spectra to help determine the zero-charge mass of the different species present in the sample.
-
Use of High-Resolution Mass Spectrometry: High-resolution instruments like Orbitrap or TOF mass spectrometers can help resolve the isotopic peaks and distinguish between different PEGylated forms.
Experimental Protocol: Post-Column Addition of a Charge-Stripping Agent in LC-MS
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for protein analysis
-
Mobile Phase A: e.g., 0.1% Formic Acid in Water
-
Mobile Phase B: e.g., 0.1% Formic Acid in Acetonitrile
-
Charge-Stripping Solution: e.g., 0.2-1% Triethylamine (TEA) in a compatible solvent
-
Syringe pump
-
T-junction
Methodology:
-
LC Separation:
-
Equilibrate the reversed-phase column with the initial mobile phase conditions.
-
Inject the PEGylated protein sample.
-
Elute the sample using a suitable gradient of Mobile Phase A and B.
-
-
Post-Column Addition:
-
Connect the outlet of the LC column to a T-junction.
-
Use a syringe pump to deliver the charge-stripping solution at a low, constant flow rate (e.g., 5-10 µL/min) to the other inlet of the T-junction.
-
The combined flow from the LC and the syringe pump is directed to the ESI source of the mass spectrometer.
-
-
MS Data Acquisition:
-
Acquire the mass spectra over the appropriate m/z range. The addition of TEA should result in a shift of the charge state envelope to higher m/z values and a reduction in the number of charge states.
-
Signaling Pathway for Charge Reduction in ESI-MS
Caption: Mechanism of charge reduction by TEA in ESI-MS.
Issue 3: Protein Aggregation During or After PEGylation
Question: I am observing significant aggregation of my protein during the PEGylation reaction. How can I prevent this?
Answer:
Protein aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking by bifunctional PEGs, high protein concentration, and suboptimal reaction conditions. Here are some troubleshooting strategies:
-
Optimize Reaction Conditions:
-
pH: The pH of the reaction can influence protein stability and the reactivity of specific amino acid side chains. For N-terminal PEGylation, a lower pH (around 5.0-6.5) can be more selective and reduce multi-PEGylation that may lead to aggregation.
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.
-
-
Control Molar Ratio: A high molar excess of the PEG reagent can increase the likelihood of multi-PEGylation and aggregation. It is advisable to start with a lower molar ratio of PEG to protein and empirically determine the optimal ratio.
-
Use of Stabilizing Excipients: Adding stabilizers to the reaction buffer can help maintain protein stability and prevent aggregation. Common excipients include:
-
Sugars: Sucrose or trehalose
-
Amino Acids: Arginine or glycine
-
Non-ionic Surfactants: Low concentrations of Polysorbate 20 or Polysorbate 80
-
-
Consider Alternative PEGylation Chemistry: If aggregation persists, consider using a different PEGylation strategy, such as using a monofunctional PEG reagent to avoid cross-linking.
Quantitative Data on Stabilizing Excipients for Preventing Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Decision Tree for Troubleshooting Protein Aggregation
Caption: Troubleshooting workflow for protein aggregation during PEGylation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
Technical Support Center: Enhancing Bis-PEG9-PFP Ester Crosslinking Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis-PEG9-PFP ester for crosslinking applications. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your crosslinking reactions and achieve higher efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker. It features two pentafluorophenyl (PFP) ester reactive groups at either end of a 9-unit polyethylene glycol (PEG) spacer. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[1][2] The hydrophilic PEG linker enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve biocompatibility.[3][4] This crosslinker is commonly used in bioconjugation, particularly for linking two amine-containing molecules. A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand and an E3 ubiquitin ligase ligand.[5]
Q2: What are the main advantages of using a PFP ester over a more traditional NHS ester?
PFP esters offer several key advantages over N-hydroxysuccinimide (NHS) esters, primarily related to stability and reaction efficiency:
-
Increased Hydrolytic Stability: PFP esters are significantly less susceptible to hydrolysis in aqueous solutions compared to NHS esters. This leads to a longer half-life in the reaction buffer, allowing for more controlled and efficient conjugation with the target amine groups. One study indicated that a PFP ester was approximately 6-fold more stable than an NHS ester in an aqueous solution.
-
Higher Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes PFP esters highly reactive towards nucleophiles like primary amines, often leading to faster and more efficient conjugation.
-
Reduced Side Reactions: The increased stability of PFP esters minimizes the competing hydrolysis reaction, resulting in higher yields of the desired crosslinked product.
Q3: What is the optimal pH for crosslinking reactions with this compound?
The optimal pH for reactions involving PFP esters and primary amines is typically in the range of 7.2 to 8.5. While the reaction can proceed at neutral pH, a slightly basic environment (pH 8.0-8.5) is often recommended to ensure that the target primary amines are deprotonated and thus more nucleophilic. However, it is important to note that the rate of hydrolysis also increases with pH. Therefore, optimizing the pH within this range is crucial for balancing reactivity and stability.
Q4: What types of buffers should be used for the crosslinking reaction?
It is critical to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the PFP ester, significantly reducing the crosslinking efficiency. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Bicarbonate/Carbonate
-
Borate
Q5: How should this compound be stored and handled?
This compound is sensitive to moisture. To prevent hydrolysis, it should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation. It is also recommended to prepare stock solutions in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and not to store aqueous solutions of the reagent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Crosslinking Efficiency/Yield | Hydrolysis of PFP ester: The reagent may have been exposed to moisture during storage or handling. | Ensure proper storage of the crosslinker at -20°C with desiccant. Allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonated and less reactive amines. | Optimize the reaction pH to between 7.2 and 8.5. A pH of 8.0-8.5 is a good starting point. | |
| Presence of competing amines: The buffer or sample may contain primary amines (e.g., Tris, glycine) that react with the crosslinker. | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or Borate before starting the conjugation. | |
| Insufficient reagent concentration: Low concentrations of the crosslinker or the target molecule can slow down the reaction rate. | Increase the concentration of the reactants. A typical starting protein concentration is 1-10 mg/mL. Optimize the molar ratio of the crosslinker to the target molecule (a 10- to 50-fold molar excess of crosslinker is a common starting point for proteins). | |
| Protein Aggregation | High degree of labeling: Excessive modification of the protein surface can lead to aggregation. | Optimize the molar ratio of the crosslinker to the protein by performing small-scale pilot reactions with varying ratios. |
| Suboptimal buffer conditions: The buffer composition may not be ideal for the stability of your specific protein. | Ensure the chosen buffer is suitable for your protein's stability. Consider adding solubility-enhancing agents if compatible with the reaction. | |
| Non-Specific Binding | Excess unreacted crosslinker: If not properly quenched or removed, the excess PFP ester can react with other molecules in downstream applications. | Quench the reaction by adding a high concentration of a primary amine-containing buffer like Tris or glycine (e.g., 20-50 mM final concentration) and incubating for 15 minutes. Alternatively, remove excess reagent by dialysis or size-exclusion chromatography. |
| Hydrophobic interactions: The crosslinker or the conjugated molecule may exhibit non-specific binding to surfaces or other proteins. | The PEG linker in this compound is designed to minimize this. However, if issues persist, consider using blocking agents (e.g., BSA, Tween-20) in downstream applications. | |
| "Hook Effect" in PROTAC Applications (Decreased degradation at high concentrations) | Formation of binary complexes: At high concentrations, the PROTAC may form more binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex. | The flexibility and length of the PEG9 linker can influence the stability of the ternary complex. If the hook effect is pronounced, it may be necessary to re-evaluate the linker length for optimal ternary complex formation. |
Data Presentation
Table 1: Comparison of PFP and NHS Ester Characteristics
| Feature | PFP Ester | NHS Ester | Reference(s) |
| Relative Hydrolytic Stability | Higher; ~6-fold more stable in one study | Lower | |
| Reactivity with Amines | Very High | High | |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | |
| Competing Reaction | Hydrolysis | Hydrolysis |
Table 2: Hydrolysis Half-life of NHS Esters at Different pH Values
| pH | Half-life (t½) of NHS ester | Reference(s) |
| 8.0 | ~210 minutes | |
| 8.5 | ~180 minutes | |
| 9.0 | ~125 minutes |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using this compound
This protocol provides a general workflow for crosslinking soluble proteins. Optimal conditions, particularly the molar ratio of crosslinker to protein, should be determined empirically for each specific application.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free conjugation buffer (e.g., PBS, HEPES, Borate, pH 7.2-8.5)
-
Protein solution (1-10 mg/mL in conjugation buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 250 mM.
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer at a concentration of 0.1 mM (e.g., 5 mg in 1 mL for a 50 kDa protein).
-
Initiate Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 1 mM (a 10-fold molar excess) is a good starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the sequential conjugation of a target protein ligand and an E3 ligase ligand to the this compound linker. This is a simplified representation, and specific reaction conditions will depend on the chemistry of the ligands.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
E3 ligase ligand with a primary or secondary amine
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base
-
Reaction vessel
-
Purification equipment (e.g., HPLC)
Procedure:
-
First Ligand Conjugation:
-
Dissolve the first ligand (e.g., the target protein binder) in anhydrous DMF.
-
Add 1.2 to 1.5 equivalents of this compound and 4 to 10 equivalents of DIPEA.
-
Stir the reaction at room temperature for 6 to 18 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, purify the mono-conjugated product (Ligand 1-PEG9-PFP ester) using an appropriate method, such as column chromatography.
-
-
Second Ligand Conjugation:
-
Dissolve the purified mono-conjugated product in anhydrous DMF.
-
Add the second ligand (e.g., the E3 ligase binder) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS or TLC.
-
Purify the final PROTAC molecule using HPLC.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Bis-PEG9-PFP Ester and NHS Ester for Bioconjugation
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the selection of the appropriate crosslinking chemistry is a critical determinant of the success, reproducibility, and efficacy of the resulting conjugate. This guide provides an in-depth, objective comparison between two prominent amine-reactive crosslinkers: Bis-PEG9-PFP (pentafluorophenyl) ester and the conventional N-hydroxysuccinimide (NHS) ester. This comparison is supported by available experimental data, detailed methodologies, and visual representations of the underlying chemical processes to aid researchers in making informed decisions for their specific applications, from antibody-drug conjugates (ADCs) to fluorescent labeling and PROTAC development.
Executive Summary
Bis-PEG9-PFP ester and NHS esters are both widely utilized for the covalent modification of primary amines, such as the lysine residues on the surface of proteins. The fundamental reaction for both involves the formation of a stable amide bond. However, key differences in their chemical properties, particularly their stability in aqueous environments, can significantly impact conjugation efficiency and the overall outcome of the bioconjugation process.
The this compound is a homobifunctional crosslinker featuring two PFP ester reactive groups separated by a 9-unit polyethylene glycol (PEG) spacer.[1][2] PFP esters are known for their enhanced resistance to hydrolysis compared to NHS esters, which can lead to more efficient and consistent conjugations.[3][4][5] The integrated PEG linker in the this compound imparts hydrophilicity to the crosslinker, which can improve the solubility of the resulting conjugate and reduce the potential for aggregation.
NHS esters, while being the long-standing workhorse in bioconjugation due to their high reactivity, are notoriously susceptible to hydrolysis in aqueous solutions, especially at the basic pH required for efficient amine coupling. This competing hydrolysis reaction can reduce the yield of the desired bioconjugate and necessitate the use of a larger excess of the NHS ester reagent.
Quantitative Performance Comparison
The decision to use a PFP ester over an NHS ester often hinges on the desire for greater control and higher efficiency, particularly in reactions where the biomolecule is sensitive or available in limited quantities. The enhanced stability of PFP esters in aqueous buffers provides a wider window for the conjugation reaction to occur before the reactive group is quenched by hydrolysis.
| Parameter | This compound | NHS Ester | Key Considerations |
| Reactive Group | Pentafluorophenyl (PFP) ester | N-hydroxysuccinimide (NHS) ester | Both react with primary amines to form a stable amide bond. |
| Hydrolytic Stability | Higher; less susceptible to spontaneous hydrolysis in aqueous solutions. | Lower; prone to rapid hydrolysis, especially at pH > 8. | PFP esters offer a longer reaction window and potentially higher yields due to reduced loss of the reactive ester to hydrolysis. |
| Reaction pH | Typically 7.2 - 9.0 | Typically 7.2 - 8.5 | While the optimal pH ranges overlap, the higher stability of PFP esters at the upper end of this range can be advantageous. |
| Reaction Time | Generally longer reaction times may be employed due to higher stability. | Shorter reaction times are often necessary to minimize hydrolysis. | The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. |
| Efficiency | Often higher due to reduced hydrolysis, potentially allowing for the use of a lower molar excess of the reagent. | Can be lower due to the competing hydrolysis reaction, often requiring a larger molar excess of the reagent. | A study comparing TFP esters (structurally similar to PFP esters) with NHS esters showed that TFP esters can achieve a higher degree of labeling under similar conditions. |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide | Both are generally considered benign in most bioconjugation reactions. |
| PEG Spacer | Integrated 9-unit PEG chain | Not inherent; requires use of a separate PEGylated NHS ester | The PEG linker in this compound enhances hydrophilicity and can improve the pharmacokinetic properties of the resulting conjugate. |
Reaction Mechanisms
The fundamental chemistry for both PFP and NHS esters involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group.
Experimental Protocols
The following are generalized protocols for the conjugation of a protein with this compound and a generic NHS ester. It is crucial to optimize the reaction conditions, including the molar ratio of the crosslinker to the protein, for each specific application.
Protocol 1: Protein Conjugation with this compound
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The longer incubation times are possible due to the higher stability of the PFP ester.
-
Quenching: (Optional) Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes to quench any unreacted PFP ester.
-
Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove excess crosslinker and byproducts.
Protocol 2: Protein Conjugation with NHS Ester
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring. A higher excess is often required to compensate for hydrolysis.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes to quench any unreacted NHS ester.
-
Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove excess crosslinker and byproducts.
Experimental Workflow for Comparison
To empirically determine the optimal crosslinker for a specific application, a head-to-head comparison is recommended. The following workflow outlines a typical experimental design for such a comparison.
Conclusion
The choice between this compound and a standard NHS ester for bioconjugation is dependent on the specific requirements of the application.
Choose this compound when:
-
High conjugation efficiency and reproducibility are critical.
-
The biomolecule is sensitive to prolonged exposure to basic conditions or is available in limited quantities.
-
A longer reaction time is desired for logistical reasons or to ensure complete reaction.
-
The benefits of an integrated hydrophilic PEG linker, such as improved solubility and pharmacokinetics, are advantageous.
Choose NHS Ester when:
-
Rapid conjugation is the primary goal.
-
The biomolecule is robust and available in sufficient quantities to accommodate a larger molar excess of the reagent.
-
Cost is a major consideration, as NHS esters are often more economical.
-
Established protocols using NHS esters are already in place and performing adequately.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 1334170-00-1 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. precisepeg.com [precisepeg.com]
PFP vs. NHS Esters: A Comparative Guide to Stability in Solution
For researchers, scientists, and drug development professionals, the choice of reactive ester for bioconjugation is a critical decision that directly impacts the efficiency and success of labeling and crosslinking reactions. Among the most common choices are pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters. This guide provides an in-depth comparison of the stability of these two widely used reagents in solution, supported by experimental data and detailed protocols to aid in the selection of the optimal ester for your specific application.
Introduction to PFP and NHS Esters
PFP and NHS esters are activated esters designed to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. This reaction is fundamental in the creation of antibody-drug conjugates, fluorescently labeled proteins, and other vital bioconjugates. While both esters serve a similar purpose, their inherent chemical stability in solution can vary significantly, influencing reaction outcomes.
PFP esters are known for their high reactivity and increased stability towards hydrolysis compared to NHS esters. NHS esters, while widely adopted and effective, are more susceptible to hydrolysis, especially in aqueous environments at neutral to alkaline pH.[1][2] This competing hydrolysis reaction can reduce the efficiency of the desired conjugation by consuming the active ester before it can react with the target amine.
Comparative Stability in Aqueous Solutions
The stability of both PFP and NHS esters in aqueous solutions is highly dependent on the pH of the buffer. As the pH increases, the rate of hydrolysis for both esters accelerates. However, PFP esters consistently demonstrate greater resistance to hydrolysis under comparable conditions.
One study directly comparing the two found that a PFP ester was approximately six times more stable than its corresponding NHS ester in an aqueous solution. While specific half-life data for PFP esters across a range of pH values is not as extensively documented as for NHS esters, the general consensus in the scientific literature is that PFP esters offer a significant advantage in terms of hydrolytic stability.[3]
Impact of pH on Ester Stability
The rate of hydrolysis for both ester types increases with rising pH. For NHS esters, this effect is well-quantified. At a pH of 7.0 and 0°C, the half-life of an NHS ester is approximately 4-5 hours. This dramatically decreases to just 10 minutes at pH 8.6 and 4°C. This rapid degradation at higher pH values, which are often optimal for amine acylation, presents a significant challenge in bioconjugation reactions.
While quantitative data for PFP esters is less abundant, they are consistently reported to be less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters. This increased stability provides a wider window for the conjugation reaction to occur, potentially leading to higher yields and more consistent results.
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability of PFP and NHS esters in solution.
| Ester Type | Condition | Half-life | Reference |
| NHS Ester | pH 7.0, 0°C | 4-5 hours | |
| pH 8.6, 4°C | 10 minutes | ||
| pH 7, aqueous solution | Hours | ||
| pH 9, aqueous solution | Minutes | ||
| PFP Ester | Aqueous Solution | ~6-fold more stable than NHS ester |
Stability in Organic Solvents
For applications requiring the dissolution of the ester in an organic solvent prior to addition to an aqueous reaction mixture, the stability in these solvents is also a key consideration. Both PFP and NHS esters are commonly dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
While both solvents are suitable, it is crucial to use anhydrous grades, as any residual water can lead to hydrolysis of the ester before it is even introduced to the reaction. Some sources suggest that DMF can degrade over time to form free amines, which can react with the active ester, thus recommending the use of fresh, high-purity DMF. PFP esters are also noted to be stable in organic solvents like tetrahydrofuran (THF).
Experimental Protocols
Accurate determination of ester stability is crucial for optimizing conjugation reactions. Below are detailed protocols for monitoring the hydrolysis of active esters using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Method for Monitoring Ester Hydrolysis
This method allows for the quantitative measurement of the decrease in the active ester concentration over time.
Figure 1. Workflow for monitoring ester hydrolysis by HPLC.
Protocol Details:
-
Materials:
-
Active ester (PFP or NHS)
-
Anhydrous organic solvent (e.g., acetonitrile)
-
Aqueous buffer at the desired pH (e.g., phosphate or borate buffer)
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Prepare a stock solution of the active ester in the organic solvent.
-
Equilibrate the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
-
To initiate the hydrolysis reaction, dilute a known concentration of the ester stock solution into the aqueous buffer at a controlled temperature.
-
Immediately inject an aliquot of the reaction mixture onto the HPLC to obtain the zero-time point reading.
-
Continue to inject aliquots at regular intervals over a period of time.
-
Monitor the chromatogram for the disappearance of the active ester peak and the appearance of the hydrolyzed acid peak.
-
Integrate the peak area of the active ester at each time point.
-
Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
NMR Spectroscopy Method for Measuring Ester Hydrolysis
NMR spectroscopy offers a non-invasive method to monitor the hydrolysis of active esters in real-time.
Figure 2. Workflow for monitoring ester hydrolysis by NMR.
Protocol Details:
-
Materials:
-
Active ester (PFP or NHS)
-
Deuterated organic solvent (e.g., DMSO-d6)
-
Deuterium oxide (D2O)
-
NMR spectrometer
-
-
Procedure:
-
Dissolve a known amount of the active ester in a deuterated organic solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the ester.
-
To initiate hydrolysis, add a specific volume of D2O to the NMR tube and mix quickly.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signal intensity of a characteristic peak of the active ester and a characteristic peak of the hydrolyzed product.
-
Calculate the relative concentrations of the ester and the hydrolyzed product at each time point from the integral values.
-
Plot the concentration of the active ester against time to determine the hydrolysis rate and half-life.
-
Conclusion and Recommendations
The choice between PFP and NHS esters for bioconjugation should be guided by the specific requirements of the experiment, including the pH of the reaction, the desired reaction time, and the sensitivity of the biomolecule.
-
PFP esters are the preferred choice when enhanced stability in aqueous solution is critical. Their lower susceptibility to hydrolysis provides a longer reaction window, which can be advantageous for complex conjugations or when working with low concentrations of reactants. This increased stability can lead to higher conjugation efficiencies and more reproducible results.
-
NHS esters remain a viable and widely used option, particularly for routine conjugations where the reaction conditions can be carefully controlled. However, researchers must be mindful of their rapid hydrolysis at pH values above 7 and take steps to minimize this competing reaction, such as working at lower temperatures or shorter reaction times.
By understanding the stability profiles of these two important classes of reagents, researchers can make more informed decisions to optimize their bioconjugation strategies and achieve their desired outcomes.
References
Beyond the PEG Paradigm: A Comparative Guide to PROTAC® Linker Alternatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While polyethylene glycol (PEG) linkers, such as Bis-PEG9-PFP ester, have been a mainstay in early-stage development, the field is rapidly evolving. This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2][3] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[2][4] This guide explores the performance of various linker classes as alternatives to the commonly used PEG-based linkers.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Flexible Linkers - Alkyl vs. PEG
Flexible linkers, predominantly alkyl and PEG chains, are often the first choice in PROTAC design due to their synthetic tractability.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax | Reference(s) |
| CRBN | CRBN | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | Not specified | |
| CRBN | CRBN | PEG | Three PEG units | Weak degradation | Not specified | |
| ERK5 | VHL | Alkyl | - | ~22-fold lower cell permeability compared to PEG linker | - | |
| ERK5 | VHL | PEG | - | ~22-fold higher cell permeability compared to alkyl linker | - |
Table 2: Rigid Linkers - Enhancing Potency and Selectivity
Rigid linkers, which incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax | Reference(s) |
| Androgen Receptor (AR) | IAP | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation at 3 µM | Not specified | |
| Androgen Receptor (AR) | IAP | Rigid | Disubstituted phenyl rings | No activity against AR | Not specified | |
| CDK9 | Cereblon | Rigid (Triazole) | Varied triazole position | Significant changes in potency | Not specified | |
| SMARCA2/4 | VHL | Rigid (Piperazine/Benzyl) | ACBI1 | Potent degradation | Not specified |
Table 3: Click Chemistry Linkers - Streamlining Synthesis
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and versatile method for PROTAC synthesis, allowing for the rapid generation of libraries with diverse linkers.
| Target Protein | E3 Ligase | Linker Type | Key Feature | Advantage | Reference(s) |
| Various | Various | Triazole-based | Formed via CuAAC | High efficiency, versatility, suitable for high-throughput synthesis |
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane, then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.
Cell Viability Assay (e.g., MTS Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Add various concentrations of the PROTAC and incubate for a specified period.
-
Reagent Addition: Add MTS reagent to each well and incubate.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate cell viability relative to the vehicle control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
-
Plate Preparation: Coat a filter plate with a lipid solution to form an artificial membrane.
-
Compound Addition: Add the PROTAC solution to the donor wells.
-
Incubation: Place the donor plate into an acceptor plate containing buffer and incubate.
-
Quantification: Measure the concentration of the PROTAC in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe).
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.
"Smart" Linkers: The Next Frontier
Beyond simple flexible and rigid structures, "smart" or functional linkers are emerging as a sophisticated strategy to control PROTAC activity with spatiotemporal precision.
Photo-switchable Linkers: These linkers, often incorporating azobenzene moieties, can be reversibly switched between an active and an inactive state using light of specific wavelengths. For instance, a PROTAC might be inactive in its cis isomer form and become active upon irradiation with blue-violet light (e.g., 380-440 nm), which converts it to the trans isomer. This allows for precise control over where and when the PROTAC exerts its protein-degrading effects, minimizing off-target toxicity.
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG linkers like this compound have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Alkyl chains offer a simple, flexible alternative, while rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles. The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture. Furthermore, the development of "smart" linkers promises a future of highly controllable and targeted protein degradation therapies. The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.
References
Navigating Protein Interactions: A Comparative Guide to Bis-PEG9-PFP Ester in Mass Spectrometry
For researchers, scientists, and drug development professionals delving into the intricate world of protein interactions, the choice of crosslinking reagent is paramount. This guide provides a comprehensive comparison of Bis-PEG9-PFP ester, a homobifunctional crosslinker, with its commonly used alternatives, focusing on their application in mass spectrometry-based proteomics.
Bis-PEG9-PFP (bis(pentafluorophenyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate) ester is an amine-reactive crosslinking agent that covalently links proteins in close proximity. Its pentafluorophenyl (PFP) ester reactive groups offer distinct advantages in terms of stability and reactivity compared to the more traditional N-hydroxysuccinimide (NHS) esters. This guide will explore these differences, provide detailed experimental protocols, and present quantitative data to inform your crosslinking strategies.
Performance Comparison: PFP Esters vs. NHS Esters
The primary distinction between this compound and its NHS-ester counterparts lies in the chemistry of their reactive groups. PFP esters are known to be more stable against hydrolysis in aqueous solutions compared to NHS esters.[1] This increased stability can lead to more efficient and reproducible crosslinking, particularly in complex biological samples or during longer incubation times.
Table 1: Key Performance Characteristics of PFP and NHS Esters
| Feature | This compound | Bis-PEG9-NHS Ester (Alternative) |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Hydrolytic Stability | Higher | Lower |
| Optimal pH for Reaction | 7.5 - 9.0 | 7.0 - 8.5 |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
| Potential for Side Reactions | Lower | Higher (due to hydrolysis) |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful crosslinking experiments. Below are representative protocols for in-solution protein crosslinking using this compound and a generic NHS-ester alternative.
Protocol 1: In-Solution Crosslinking with this compound
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or HEPES)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of 0.5-2 mM. The optimal molar excess of the crosslinker over the protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Proceed with standard proteomics sample preparation protocols, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
Protocol 2: In-Solution Crosslinking with a Generic NHS-Ester Crosslinker
Materials:
-
Protein of interest (in an amine-free buffer)
-
Bis-PEG9-NHS ester (or other homobifunctional NHS-ester crosslinker)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-ester crosslinker in anhydrous DMSO.
-
Crosslinking Reaction: Add the NHS-ester stock solution to the protein solution to achieve a final concentration of 0.5-2 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Follow standard proteomics sample preparation protocols.
Mass Spectrometry Analysis Workflow
The analysis of crosslinked samples by mass spectrometry requires a specialized workflow to identify the crosslinked peptides.
Caption: Crosslinking mass spectrometry workflow.
Application in Signaling Pathway Analysis: The Ubiquitin System
Crosslinking mass spectrometry is a powerful tool for elucidating the architecture of protein complexes and interaction networks within signaling pathways. The ubiquitin-proteasome system, a critical regulator of cellular processes, is an excellent example where crosslinking can provide valuable structural insights into the transient interactions between E3 ligases, ubiquitin, and their substrates.[2][3][4]
Caption: Ubiquitin-proteasome pathway.
In this pathway, this compound could be used to capture the interactions between the E3 ligase and its substrate, or between different components of the multi-protein E3 ligase complex itself. The resulting crosslinks, identified by mass spectrometry, would provide distance constraints to model the three-dimensional architecture of these transient complexes.
Conclusion
This compound presents a valuable alternative to traditional NHS-ester crosslinkers for mass spectrometry-based structural proteomics. Its enhanced hydrolytic stability offers the potential for more efficient and reproducible crosslinking. While direct comparative mass spectrometry data remains to be published, the fundamental chemical advantages of PFP esters make this compound a compelling choice for researchers seeking to unravel the complexities of protein interactions. Careful optimization of experimental conditions, coupled with robust mass spectrometry and data analysis workflows, will be key to maximizing the insights gained from this promising reagent.
References
A Researcher's Guide to Validating the Conjugation Efficiency of Bis-PEG9-PFP Ester
For researchers, scientists, and drug development professionals, the successful and efficient conjugation of biomolecules is a critical determinant of the efficacy and safety of novel therapeutics and diagnostics. Bis-PEG9-PFP ester is a homobifunctional crosslinker that leverages a polyethylene glycol (PEG) spacer and two pentafluorophenyl (PFP) ester reactive groups. This guide provides an objective comparison of this compound with a common alternative, Bis-PEG-NHS ester, supported by a discussion of their chemical properties and detailed experimental protocols for validating conjugation efficiency.
Performance Comparison: PFP Ester vs. NHS Ester Chemistry
The primary difference between this compound and its N-hydroxysuccinimide (NHS) ester counterparts lies in the reactivity and stability of the amine-reactive groups. PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][2][3][4] This increased stability can lead to more efficient and reproducible conjugation reactions, as the PFP ester remains active for a longer period, allowing for more complete reaction with the target amine groups on the biomolecule.[2]
While both PFP and NHS esters react with primary amines to form stable amide bonds, the optimal pH for conjugation with PFP esters is slightly higher than that for NHS esters. The half-life of an NHS ester in aqueous solution decreases significantly as the pH rises above 7, whereas PFP esters exhibit greater stability under these conditions.
| Feature | This compound | Bis-PEG-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Primary Target | Primary and secondary amines | Primary amines |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially higher conjugation efficiency. | Well-established and widely used in bioconjugation. |
| Optimal pH Range | 7.0 - 9.0 | 7.0 - 8.0 |
| Hydrolytic Stability | More stable, especially at higher pH. | Less stable, with a shorter half-life in aqueous buffers, particularly as pH increases. |
| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) |
Experimental Protocols for Validation of Conjugation Efficiency
To quantitatively assess the efficiency of a bioconjugation reaction using this compound, a series of well-defined experimental procedures are necessary. The following protocols outline the key steps from the conjugation reaction itself to the analytical techniques used to determine the degree of labeling.
I. General Conjugation Protocol for this compound
This protocol describes the general steps for conjugating a biomolecule (e.g., a protein) with this compound.
Materials:
-
Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Biomolecule Preparation: Prepare a solution of the biomolecule in the chosen reaction buffer at a known concentration.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution. Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze over time.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the biomolecule solution with gentle mixing. The reaction can be incubated for 30-60 minutes at room temperature or for longer periods at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted PFP esters.
-
Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis.
II. Analytical Methods for Determining Conjugation Efficiency
Several analytical techniques can be employed to determine the success and efficiency of the conjugation reaction. The choice of method will depend on the nature of the biomolecule and the desired level of detail.
A. UV-Vis Spectrophotometry
This is a simple and rapid method to determine the degree of labeling (DOL), which is the average number of crosslinker molecules conjugated to each biomolecule.
Procedure:
-
Measure the absorbance of the purified conjugate solution at two wavelengths: one corresponding to the biomolecule (typically 280 nm for proteins) and the other to a unique absorbance feature of the conjugated molecule, if available.
-
Calculate the concentration of the biomolecule and the conjugated molecule using their respective extinction coefficients.
-
The DOL is the molar ratio of the conjugated molecule to the biomolecule.
B. Mass Spectrometry (LC-MS or MALDI-TOF)
Mass spectrometry provides a highly accurate measurement of the molecular weight of the conjugate, allowing for precise determination of the number of crosslinker molecules attached.
Procedure:
-
Prepare the purified conjugate for mass spectrometry analysis.
-
Acquire the mass spectrum of the unconjugated biomolecule and the purified conjugate.
-
The mass shift between the conjugated and unconjugated biomolecule corresponds to the mass of the incorporated this compound molecules. The degree of labeling can be calculated from this mass difference.
C. High-Performance Liquid Chromatography (HPLC)
HPLC techniques such as Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) can be used to assess the purity and heterogeneity of the conjugate.
-
SEC-HPLC: Separates molecules based on their size. It can be used to separate the conjugated biomolecule from unconjugated starting materials and aggregates.
-
HIC-HPLC: Separates molecules based on their hydrophobicity. The addition of the PEGylated crosslinker can alter the hydrophobicity of the biomolecule, allowing for the separation of species with different degrees of labeling.
D. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. The conjugation of this compound to a protein will result in an increase in its molecular weight, which can be visualized as a shift in the band position on the gel compared to the unconjugated protein.
Visualizing the Workflow and Reaction
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for validating conjugation efficiency and the chemical reaction of the PFP ester.
Caption: Experimental workflow for conjugation and validation.
Caption: Amine-reactive conjugation of PFP ester.
References
A Comparative Guide to PFP Esters and Other Amine-Reactive Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. The choice of crosslinker is critical, directly influencing the efficiency, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of pentafluorophenyl (PFP) esters with other common amine-reactive crosslinkers, including N-hydroxysuccinimide (NHS) esters, sulfated NHS (sulfo-NHS) esters, and imidoesters. This comparison is supported by experimental data to aid in the selection of the most appropriate reagent for your research needs.
At a Glance: Key Properties of Amine-Reactive Crosslinkers
| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |
| Target | Primary and secondary amines | Primary amines | Primary amines | Primary amines |
| Bond Formed | Amide | Amide | Amide | Amidine |
| Optimal pH Range | 7.2 - 9.0[1] | 7.2 - 8.5[2] | 7.2 - 8.5 | 8.0 - 10.0[2] |
| Solubility | Generally requires organic solvent (DMSO, DMF)[3] | Generally requires organic solvent (DMSO, DMF) | Water-soluble[4] | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH | More stable than NHS esters in aqueous solution | Prone to hydrolysis |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions. Can offer site-specific advantages (e.g., antibody light chain labeling). | Well-established chemistry with a wide variety of available reagents. | Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling. | Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function. |
| Key Disadvantage | Can be more hydrophobic than NHS esters. | Susceptible to hydrolysis, which can lead to lower reaction yields. | Can still be susceptible to hydrolysis. | The resulting amidine bond can be reversible at high pH. |
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of conjugation efficiency across all four crosslinker types under identical conditions are limited in the available literature. However, data on the hydrolytic stability of NHS esters provide a baseline for comparison.
Table 1: Hydrolysis Half-life of NHS and Sulfo-NHS Esters in Aqueous Solution
| pH | Temperature | NHS Ester Half-life | Sulfo-NHS Ester Half-life |
| 7.0 | 0°C | 4-5 hours | More stable than NHS ester |
| 8.0 | 4°C | 1 hour | - |
| 8.6 | 4°C | 10 minutes | - |
PFP esters are consistently reported to be less susceptible to hydrolysis than their NHS counterparts, which can translate to higher reaction efficiencies, especially in dilute protein solutions or at a slightly basic pH. Imidoesters are also known to hydrolyze in aqueous solutions, and their reaction efficiency is highly pH-dependent, favoring more alkaline conditions.
Chemical Reaction and Experimental Workflow
The fundamental reaction of PFP esters involves the nucleophilic attack of a primary amine on the ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.
Caption: Reaction of a PFP ester with a primary amine.
A common application for amine-reactive crosslinkers is in protein-protein interaction studies using crosslinking-mass spectrometry (XL-MS). The following workflow outlines the key steps in such an experiment.
Caption: A typical workflow for protein-protein interaction studies using XL-MS.
Experimental Protocols
Below are detailed protocols for the use of PFP esters, NHS esters, sulfo-NHS esters, and imidoesters in bioconjugation experiments.
Protocol 1: Protein Labeling with a PFP Ester
This protocol provides a general procedure for labeling a protein with a PFP ester-activated molecule.
Materials:
-
PFP ester-activated molecule
-
Protein to be labeled
-
Amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Cell Surface Protein Labeling with a Sulfo-NHS Ester
This protocol is designed for the specific labeling of proteins on the surface of living cells.
Materials:
-
Sulfo-NHS ester-activated molecule (e.g., Sulfo-NHS-LC-Biotin)
-
Cell suspension
-
Ice-cold PBS, pH 8.0
-
Quenching solution (e.g., PBS with 100 mM glycine)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Prepare Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester in PBS (pH 8.0) to a final concentration of 2-5 mM.
-
Reaction: Add the Sulfo-NHS ester solution to the cell suspension.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For sensitive cells, the incubation can be performed at 4°C to minimize internalization of the labeling reagent.
-
Quenching: Wash the cells three times with the quenching solution to stop the reaction and remove excess reagent.
Protocol 3: Protein Crosslinking with an Imidoester
This protocol describes a general procedure for crosslinking proteins using a homobifunctional imidoester.
Materials:
-
Imidoester crosslinker (e.g., Dimethyl suberimidate - DMS)
-
Protein sample
-
Crosslinking buffer (e.g., 0.2 M triethanolamine, pH 8.0)
-
Stop solution (e.g., 1 M Tris-HCl, pH 7.5 or glacial acetic acid)
Procedure:
-
Prepare Protein Sample: Dissolve or dialyze the protein sample into the crosslinking buffer. The protein concentration should ideally be above 5 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the imidoester crosslinker in the crosslinking buffer. Do not prepare stock solutions for storage as imidoesters are readily hydrolyzed.
-
Reaction: Add a 10-fold molar excess of the crosslinker to the protein solution if the protein concentration is above 5 mg/mL. For concentrations below 5 mg/mL, a 20- to 30-fold molar excess is recommended.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the stop solution to a final concentration of 20-50 mM (for Tris) or at a 1:4 ratio (for glacial acetic acid).
-
Analysis: The crosslinked products can be analyzed by SDS-PAGE and other relevant techniques.
Conclusion
The selection of an amine-reactive crosslinker is a critical decision in the design of bioconjugation experiments. PFP esters offer a distinct advantage in their increased stability to hydrolysis compared to the widely used NHS esters, which can lead to more efficient and reproducible conjugations. Sulfo-NHS esters provide the benefit of water solubility, eliminating the need for organic solvents and making them ideal for applications such as cell surface labeling. Imidoesters, by preserving the charge of the modified amine, are valuable when maintaining the native structure and function of the protein is paramount. By understanding the specific properties and optimal reaction conditions of each class of crosslinker, researchers can make an informed choice to best suit their experimental goals in drug development and other scientific endeavors.
References
Navigating Purity: A Comparative Guide to HPLC Analysis of Bis-PEG9-PFP Ester Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugation reagents is a critical, non-negotiable step in the development of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Bis-PEG9-PFP ester, a homobifunctional crosslinker, with alternative analytical techniques. Supported by established experimental principles, this document offers detailed protocols and data presentation to inform your analytical strategy.
Bis-PEG9-PFP (pentafluorophenyl) ester is a valuable tool in bioconjugation, enabling the linkage of molecules containing primary or secondary amines through stable amide bonds. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. However, the presence of impurities, such as unreacted starting materials or hydrolysis byproducts, can significantly impact the efficacy and safety of the final product. Therefore, robust analytical methods for purity assessment are paramount.
The Power of Reversed-Phase HPLC
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of PEGylated molecules and their conjugates.[1][] Its ability to separate compounds based on hydrophobicity makes it well-suited for resolving the this compound from potential impurities.
A key challenge in the HPLC analysis of PEG compounds is their lack of a strong UV chromophore.[3] Consequently, traditional UV detection can be insufficient. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often preferred as they do not rely on the optical properties of the analyte.[][3] Alternatively, coupling HPLC with Mass Spectrometry (LC-MS) provides not only quantitative data but also mass information for peak identification.
The primary impurity of concern for this compound is its hydrolysis product, where one or both of the PFP esters are converted to carboxylic acids. PFP esters are known to be more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions. Nevertheless, exposure to aqueous environments, especially at neutral to high pH, can lead to degradation. RP-HPLC can effectively separate the more polar hydrolyzed species from the parent ester.
Comparative Analysis: HPLC vs. Alternatives
While RP-HPLC is a powerful tool, a multi-faceted approach to purity assessment provides a more complete picture. Here, we compare RP-HPLC with other common analytical techniques.
| Analytical Technique | Principle | Advantages | Disadvantages |
| RP-HPLC with ELSD/CAD | Separation based on hydrophobicity; detection based on light scattering of non-volatile analytes. | Robust and reproducible; provides quantitative data on non-volatile compounds regardless of optical properties. | Destructive technique; detector response can be non-linear. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | Provides molecular weight information for peak identification; high sensitivity and specificity. | Higher cost and complexity; ion suppression effects can impact quantification. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Useful for detecting high molecular weight impurities or aggregates. | Limited resolution for molecules of similar size, such as the parent ester and its mono-hydrolyzed form. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information and can quantify impurities without the need for reference standards. | Lower sensitivity compared to HPLC; requires higher sample concentrations and can be complex to interpret for mixtures. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Protocol 1: RP-HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of this compound and quantify the presence of its hydrolyzed impurities.
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic Acid (FA), 0.1% solution in water and ACN.
-
This compound sample, dissolved in ACN at 1 mg/mL.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 30 °C.
-
Evaporation Temperature: 50 °C.
-
Gas Flow: 1.5 L/min.
-
-
Data Analysis:
-
Integrate the peak areas of the parent compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Monitoring Hydrolysis of this compound by HPLC
Objective: To assess the stability of this compound in an aqueous buffer over time.
Procedure:
-
Prepare a solution of this compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1 mg/mL.
-
Incubate the solution at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), inject an aliquot of the solution onto the HPLC system using the method described in Protocol 1.
-
Monitor the decrease in the peak area of the parent this compound and the increase in the peak areas of the hydrolysis products.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Relationship between this compound and its hydrolysis products.
Conclusion
The purity of this compound is a critical determinant of its performance in bioconjugation applications. RP-HPLC with a universal detector such as ELSD or CAD offers a robust and reliable method for quantifying the parent compound and its primary impurities. While alternative techniques like LC-MS provide valuable structural information, HPLC remains a highly accessible and quantitative workhorse for routine purity assessments. By implementing the detailed protocols and understanding the comparative advantages of each analytical method, researchers can confidently ensure the quality of their crosslinking reagents and the integrity of their downstream applications.
References
Validating Antibody-Drug Conjugate Efficacy: A Comparative Guide to Functional Assays for ADCs Utilizing Bis-PEG9-PFP Ester Linkers
For researchers, scientists, and drug development professionals, the rigorous validation of an antibody-drug conjugate's (ADC) functional activity is paramount to its clinical success. This guide provides a comprehensive comparison of key functional assays for evaluating ADCs constructed with the non-cleavable Bis-PEG9-PFP ester linker technology. We present objective comparisons with alternative linker strategies, supported by representative experimental data, detailed methodologies for crucial experiments, and visual diagrams to elucidate complex biological processes and workflows.
The therapeutic paradigm of ADCs hinges on the synergistic combination of a monoclonal antibody's specificity and a cytotoxic payload's potency, bridged by a chemical linker. The linker's properties are critical determinants of an ADC's stability, pharmacokinetics, and mechanism of action. This compound represents a modern linker technology characterized by a non-cleavable design and a hydrophilic polyethylene glycol (PEG) spacer. These features are engineered to enhance plasma stability and reduce non-specific uptake, thereby widening the therapeutic window.[1][2]
This guide will delve into the functional assays essential for characterizing ADCs made with this compound, comparing its performance profile with that of ADCs made with a common non-cleavable linker, SMCC, and a widely used cleavable linker, Valine-Citrulline (Val-Cit).
Comparative Performance of ADC Linkers
The choice of linker technology profoundly impacts the in vitro and in vivo performance of an ADC. Non-cleavable linkers like this compound and SMCC offer high plasma stability, which can lead to a more favorable safety profile by minimizing premature payload release.[3][4] In contrast, cleavable linkers such as Val-Cit are designed to release their payload in the tumor microenvironment, which can result in a potent "bystander effect," killing adjacent antigen-negative tumor cells.[5]
The inclusion of a hydrophilic PEG spacer in the this compound linker is intended to improve the ADC's pharmacokinetic properties and reduce aggregation, a common issue with hydrophobic payloads.
In Vitro Cytotoxicity
The potency of an ADC is determined by its ability to kill target cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50).
| Linker Type | Payload | Target Cell Line | Representative IC50 (ng/mL) | Key Characteristics |
| This compound (Non-cleavable, Hydrophilic) | MMAE | HER2+ (SK-BR-3) | 5-15 | High plasma stability, reduced aggregation. Potency dependent on efficient internalization and lysosomal processing. |
| SMCC (Non-cleavable) | DM1 | HER2+ (SK-BR-3) | 10-25 | High plasma stability, well-established technology. |
| Val-Cit (Cleavable) | MMAE | HER2+ (SK-BR-3) | 1-10 | High potency, capable of bystander effect. Susceptible to premature cleavage. |
In Vivo Efficacy
The anti-tumor activity of ADCs is evaluated in preclinical xenograft models, where tumor growth inhibition is a key endpoint.
| Linker Type | Payload | Xenograft Model | Representative Tumor Growth Inhibition (%) | Key Observations |
| This compound (Non-cleavable, Hydrophilic) | MMAE | HER2+ NCI-N87 | 80-95 | Enhanced plasma stability may lead to improved tumor accumulation and sustained efficacy. |
| SMCC (Non-cleavable) | DM1 | HER2+ NCI-N87 | 75-90 | Efficacy dependent on high antigen expression and efficient internalization. |
| Val-Cit (Cleavable) | MMAE | HER2+ NCI-N87 | 85-99 | Potent tumor regression, bystander effect contributes to efficacy in heterogeneous tumors. |
Key Functional Assays and Experimental Protocols
A comprehensive evaluation of an ADC's functional activity requires a suite of in vitro and in vivo assays.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Experimental Protocol:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete cell culture medium. Add the diluted ADCs to the cells and incubate for 72-120 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a suitable software.
Cytotoxicity assay workflow.
Antibody Internalization Assay
This assay quantifies the uptake of the ADC by target cells, a prerequisite for the action of ADCs with intracellular payloads.
Experimental Protocol:
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.
-
Cell Preparation: Harvest and resuspend target cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
ADC Incubation: Incubate cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control set should be kept at 4°C to measure surface binding.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of internalized ADC.
ADC internalization and payload release.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Experimental Protocol:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescent antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.
Mechanism of the bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
Experimental Protocol:
-
Xenograft Model Establishment: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, control antibody, and vehicle control intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The functional validation of ADCs is a multifaceted process that requires a panel of robust and well-designed assays. For ADCs constructed with the this compound linker, the key performance attributes are expected to be high plasma stability and a favorable pharmacokinetic profile, leading to potent and sustained in vivo efficacy. While a direct bystander effect is not anticipated due to its non-cleavable nature, the enhanced stability may contribute to a wider therapeutic window.
In contrast, cleavable linkers like Val-Cit offer the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this often comes at the cost of reduced plasma stability. The choice of linker technology, therefore, represents a critical decision in ADC design, and the functional assays detailed in this guide are essential for making an informed selection based on the specific therapeutic goals. Through rigorous and comparative functional testing, researchers can optimize the design of next-generation ADCs with improved efficacy and safety profiles.
References
- 1. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bis-PEG9-PFP Ester: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Bis-PEG9-PFP ester must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. While the polyethylene glycol (PEG) backbone of this molecule is generally considered non-hazardous and biodegradable, the reactive pentafluorophenyl (PFP) ester groups warrant special attention due to their reactivity and the hazardous nature of their potential hydrolysis product, pentafluorophenol.
This guide provides essential, step-by-step instructions for the safe and proper disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety Protocols
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Hand Protection: Chemical-resistant gloves.
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Body Protection: A lab coat or other suitable protective clothing.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves treating it as hazardous chemical waste. This approach accounts for the reactivity of the PFP esters and the potential generation of hazardous byproducts.
Step 1: Segregation of Waste
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from non-hazardous waste streams.
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
The container must have a secure, tightly sealing cap to prevent leakage or the release of vapors.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "Waste this compound."
-
If other chemicals are present in the waste, list all components.
-
Include appropriate hazard pictograms (e.g., Harmful/Irritant).[1]
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials such as strong bases, oxidizing agents, acid anhydrides, and acid chlorides.[2][3][4]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1] The licensed contractor will ensure the material is disposed of in an environmentally sound manner, typically through high-temperature incineration.
Handling Spills
In the event of a spill, immediate and safe cleanup is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: For small spills, use a dry chemical absorbent to contain the material. For larger spills, dike the area to prevent spreading.
-
Cleanup: Carefully sweep or shovel the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be placed in the hazardous waste container for proper disposal.
Understanding the Hazards of Pentafluorophenol
The cautious approach to disposing of this compound is largely due to the potential for the PFP ester groups to hydrolyze, releasing pentafluorophenol. Pentafluorophenol is classified as a hazardous substance and is harmful if swallowed, inhaled, or in contact with the skin. It can also cause severe skin and eye irritation or damage. Therefore, treating the parent compound with the same level of caution is a critical safety measure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
